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  • Product: 2,3,6-Trifluoro-4-methoxypyridine
  • CAS: 858860-02-3

Core Science & Biosynthesis

Foundational

1H and 19F NMR Chemical Shifts for 2,3,6-Trifluoro-4-methoxypyridine: A Comprehensive Guide to Structural Elucidation

Introduction & Structural Context In modern medicinal chemistry, fluorinated heterocycles are indispensable scaffolds used to modulate lipophilicity, metabolic stability, and target binding affinities. Precise structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

In modern medicinal chemistry, fluorinated heterocycles are indispensable scaffolds used to modulate lipophilicity, metabolic stability, and target binding affinities. Precise structural characterization of these molecules is critical, as even minor regiochemical variations can drastically alter a drug's pharmacokinetic profile.

2,3,6-Trifluoro-4-methoxypyridine (CAS: 858860-02-3) represents a highly functionalized, electron-deficient system[1]. The structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy relies heavily on understanding the intricate 5-spin system created by its single aromatic proton and three distinct fluorine nuclei. Because 19F possesses a 100% natural abundance, a spin of 1/2, and a high gyromagnetic ratio, it serves as an exceptionally sensitive probe for mapping the electronic environment of the pyridine ring[2].

Theoretical Grounding: The Causality of Chemical Shifts

To accurately assign the NMR spectra of 2,3,6-Trifluoro-4-methoxypyridine, one must move beyond empirical memorization and analyze the underlying electronic causality—specifically, the interplay between inductive electron withdrawal (-I) and mesomeric electron donation (+M).

1H NMR Causality (The H5 and Methoxy Protons)

The molecule contains only one aromatic proton, located at the C5 position. Its chemical shift is dictated by a "tug-of-war" between two adjacent substituents:

  • Inductive Deshielding: The highly electronegative fluorine at C6 exerts a strong -I effect, pulling electron density away from C5.

  • Mesomeric Shielding: The methoxy group at C4 donates its oxygen lone pairs into the aromatic π -system (+M effect). Resonance structures dictate that this electron density localizes heavily on the ortho positions (C3 and C5).

Because the +M effect of the methoxy group dominates the local magnetic anisotropy, the H5 proton is shielded, resonating upfield at approximately 6.90 ppm , rather than the typical ~7.30 ppm seen in unfunctionalized pyridines. The methoxy protons themselves appear as a sharp singlet (or finely split doublet due to through-space coupling) around 4.05 ppm .

19F NMR Causality (The F2, F3, and F6 Nuclei)

The three fluorine atoms occupy distinct electronic niches, leading to a wide dispersion in their chemical shifts:

  • F6 (~ -72.0 ppm): Located alpha to the pyridine nitrogen, F6 is strongly deshielded by the electronegative nitrogen atom. It lacks an adjacent fluorine, making its chemical shift relatively standard for an alpha-fluoropyridine[3].

  • F2 (~ -88.0 ppm): Also alpha to the nitrogen, but uniquely positioned ortho to another fluorine (F3). The mutual steric and electronic repulsion between adjacent fluorine lone pairs typically shifts the resonance upfield relative to isolated alpha-fluorines.

  • F3 (~ -152.0 ppm): This nucleus is highly shielded. Although bonded to an sp² carbon, the powerful +M effect of the ortho-methoxy group pushes significant electron density onto C3. This shielding effect drastically shifts the F3 resonance upfield[2].

Quantitative Data Summaries

The following tables summarize the expected chemical shifts, multiplicities, and scalar coupling constants ( J ) derived from the spin-system analysis of this scaffold.

Table 1: 1H NMR Chemical Shifts and Coupling Constants (400 MHz, CDCl₃)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment Causality
H5 ~ 6.90ddd1H 3JH5−F6​ ≈ 15.0 4JH5−F3​ ≈ 3.5 5JH5−F2​ ≈ 1.5Deshielded by ortho-F6; strongly shielded by ortho-OMe (+M effect).
-OCH₃ ~ 4.05d (or s)3H 5JH−F3​ ≈ 1.0Typical methoxy resonance; exhibits potential long-range through-space coupling to F3.
Table 2: 19F NMR Chemical Shifts and Coupling Constants (376 MHz, CDCl₃)
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constants ( J , Hz)Assignment Causality
F6 ~ -72.0ddd 3JF6−H5​ ≈ 15.0 4JF6−F2​ ≈ 13.0 5JF6−F3​ ≈ 6.0Alpha to N; the large ortho-coupling to H5 definitively anchors this assignment.
F2 ~ -88.0ddd 3JF2−F3​ ≈ 21.0 4JF2−F6​ ≈ 13.0 5JF2−H5​ ≈ 1.5Alpha to N; shifted upfield relative to F6 due to the adjacent ortho-fluorine (F3).
F3 ~ -152.0ddd 3JF3−F2​ ≈ 21.0 5JF3−F6​ ≈ 6.0 4JF3−H5​ ≈ 3.5Highly shielded by the strong +M mesomeric effect of the ortho-methoxy group.

Experimental Protocols: Self-Validating NMR Workflows

To ensure absolute trustworthiness in structural elucidation, the acquisition protocol must be designed as a self-validating system. Relying solely on 1D spectra without decoupling leaves room for ambiguity in complex spin systems[3].

Step 1: Sample Preparation & Environmental Control
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous deuterated chloroform (CDCl₃). CDCl₃ is preferred as its low polarity minimizes solvent-induced perturbations of the highly sensitive 19F chemical shifts, which can fluctuate wildly in protic or highly polar solvents[4].

  • Internal Standards: Add 0.03% v/v Tetramethylsilane (TMS) for 1H referencing (0.00 ppm) and Trichlorofluoromethane (CFCl₃) for 19F referencing (0.00 ppm).

Step 2: 1H NMR Acquisition (Un-decoupled)
  • Parameters: 400 MHz, standard single-pulse sequence (zg30), Spectral Width (SW) of 12 ppm, Relaxation Delay (D1) of 2.0 seconds, 16–32 scans.

  • Causality: The un-decoupled 1H spectrum is essential for extracting the exact 3JHF​ , 4JHF​ , and 5JHF​ coupling constants from the H5 resonance before they are destroyed by decoupling.

Step 3: 19F NMR Acquisition (Un-decoupled)
  • Parameters: 376 MHz, standard single-pulse without proton decoupling (zg), SW of 250 ppm (centered at -100 ppm), D1 of 3.0 seconds (to account for longer 19F T1​ relaxation times), 64 scans.

  • Causality: Acquiring 19F without 1H decoupling preserves the critical H-F scalar couplings. This allows the F6 signal to be unambiguously identified via its large ~15 Hz doublet splitting originating from H5[3].

Step 4: Heteronuclear Decoupling (Cross-Validation)
  • 19F{1H} NMR: Apply WALTZ-16 decoupling on the 1H channel during 19F acquisition.

    • Self-Validation Logic: This collapses all H-F couplings. The complex F6 signal will simplify from a ddd to a simple dd (coupled only to F2 and F3), confirming its spatial proximity to H5.

  • 1H{19F} NMR: Apply continuous-wave decoupling on the 19F channel during 1H acquisition.

    • Self-Validation Logic: The complex ddd multiplet of H5 will collapse into a sharp singlet, definitively proving that all its splitting was induced by the three fluorine atoms on the pyridine ring.

Workflow Visualization

The following logic flow maps the self-validating methodology required to assign the spectra of fluorinated heterocycles accurately.

NMR_Workflow Prep Sample Prep CDCl3 + TMS + CFCl3 AcqH 1H NMR Acquisition (Assess H5 & OMe) Prep->AcqH AcqF 19F NMR Acquisition (Assess F2, F3, F6) Prep->AcqF Decouple Heteronuclear Decoupling (1H{19F} & 19F{1H}) AcqH->Decouple AcqF->Decouple Extract Spin System Analysis (Extract J-couplings) Decouple->Extract Validate Cross-Validation (Mesomeric Effects) Extract->Validate Assign Final Assignment 2,3,6-Trifluoro-4-methoxypyridine Validate->Assign

Fig 1: Step-by-step NMR workflow for the structural elucidation of fluorinated pyridines.

References

  • Title: 2,3,6-Trifluoro-4-methoxypyridine (CAS: 858860-02-3)
  • Title: Using 19F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs (Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds)
  • Source: National Institutes of Health (NIH)
  • Title: NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in fluoropyridines Source: Loughborough University Research Repository URL

Sources

Exploratory

Crystallographic Data and X-Ray Diffraction of 2,3,6-Trifluoro-4-methoxypyridine: A Technical Guide for Structural Elucidation

Target Audience: Structural Biologists, Medicinal Chemists, and Materials Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 2,3,6-Trifluoro-4-methoxypyridine (CAS: 85886...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Materials Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 2,3,6-Trifluoro-4-methoxypyridine (CAS: 858860-02-3) represents a highly specialized fluorinated N-heterocycle utilized extensively as a building block in pharmaceutical and agrochemical development. The strategic placement of three highly electronegative fluorine atoms alongside an electron-donating methoxy group creates a unique "push-pull" electronic system. Understanding its precise 3D conformation, bond metrics, and supramolecular packing via X-ray diffraction (XRD) is critical for rational drug design, particularly for optimizing metabolic stability and target-binding affinity.

This whitepaper details the structural chemistry, rigorous crystallization methodologies, and Single-Crystal X-Ray Diffraction (SC-XRD) protocols required to accurately resolve the crystallographic data of highly fluorinated pyridines.

Structural Chemistry & Electronic Profile

In fluorinated pyridines, the extreme electronegativity of fluorine fundamentally alters the geometry of the aromatic ring. The substitution of hydrogen for fluorine induces significant inductive electron withdrawal, which contracts the σ -skeleton of the ring.

  • Bond Length Variations: The C–F bond in fluorinated pyridines typically measures between 1.33 Å and 1.35 Å, which is significantly shorter than a standard C–C bond but longer than a C–H bond (1.08 Å)[1][2].

  • Ring Distortion: The presence of fluorine at the 2, 3, and 6 positions causes a measurable shortening of the adjacent C–N bonds due to the polarization of the ring system[2].

  • Metabolic Stability: The C–F bond enthalpy is exceptionally high. In drug design, replacing a C–H bond with a C–F bond protects the molecule from cytochrome P450-mediated oxidative metabolism, while the methoxy group at the 4-position provides a vector for further functionalization or hydrogen-bond acceptance[3].

Crystallization Methodology for Volatile Fluoropyridines

Protocol: Low-Temperature Solvent Diffusion

Rationale: Slower diffusion kinetics at sub-zero temperatures prevent the formation of microcrystalline powders and mitigate the volatility of the fluorinated pyridine.

  • Solvent Selection: Dissolve 50 mg of 2,3,6-Trifluoro-4-methoxypyridine in a minimum volume of a moderately polar solvent (e.g., Dichloromethane, 0.5 mL).

  • Anti-Solvent Layering: Carefully layer a non-polar anti-solvent (e.g., pre-chilled n -pentane or perfluorohexane, 2.0 mL) over the solution in a narrow crystallization tube.

  • Thermal Control: Cap the tube tightly with a PTFE septum and place it in an explosion-proof freezer at -20°C to -40°C.

  • Harvesting: Allow 7 to 14 days for crystal growth. Crystals must be harvested directly into a pool of inert perfluoropolyether cryo-oil to prevent rapid solvent loss and atmospheric degradation.

Single-Crystal X-Ray Diffraction (SC-XRD) Protocol

To achieve atomic-level resolution and accurately model the anisotropic displacement parameters (thermal ellipsoids) of the fluorine atoms, the XRD experiment must be conducted under a continuous stream of cold nitrogen gas.

Step-by-Step XRD Workflow
  • Mounting: Select a single crystal (optimal dimensions: 0.1 × 0.1 × 0.2 mm) under a polarized optical microscope. Mount it on a MiTeGen polyimide loop using Paratone-N or perfluoropolyether oil.

  • Cryocooling: Immediately transfer the loop to the goniometer head in the path of a 100 K nitrogen cold stream. Causality: Cooling to 100 K minimizes the thermal motion of the methoxy rotor and the fluorine atoms, drastically improving high-angle diffraction intensity.

  • Data Collection: Utilize a diffractometer equipped with a microfocus X-ray source (Mo K α , λ = 0.71073 Å or Cu K α , λ = 1.54184 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.

  • Integration & Absorption Correction: Integrate the raw frames using software such as APEX4 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to account for the crystal's morphology.

  • Structure Solution & Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms (C, N, O, F) are refined anisotropically.

XRD_Workflow N1 Sample Prep: Cryo-Oil Immersion N2 Crystal Selection (Polarized Light) N1->N2 N3 Cryocooling (100 K) Nitrogen Stream N2->N3 N4 Diffraction Data Collection (Mo/Cu K-alpha) N3->N4 N5 Data Integration & Absorption Correction N4->N5 N6 Structure Solution (SHELXT) N5->N6 N7 Anisotropic Refinement (SHELXL) N6->N7 N8 Final CIF Generation N7->N8

Figure 1: Self-validating SC-XRD experimental workflow for volatile fluorinated aromatics.

Quantitative Crystallographic Data (Empirical Analogues)

While the specific .CIF file for 2,3,6-Trifluoro-4-methoxypyridine is proprietary to individual synthesis batches, the structural parameters can be reliably extrapolated from high-resolution XRD studies of analogous polyfluorinated pyridines[1][2][4].

Table 1: Expected Crystallographic Bond Metrics for 2,3,6-Trifluoro-4-methoxypyridine

ParameterExpected Value (Å / °)Structural Causality
C(2)–F 1.335 – 1.345 ÅStrong inductive withdrawal adjacent to the electronegative Pyridine Nitrogen[2].
C(3)–F / C(6)–F 1.340 – 1.350 ÅStandard sp2 C–F bond length; slightly longer than C(2)-F due to reduced proximity to N[2][4].
C(4)–O (Methoxy) 1.355 – 1.365 ÅPartial double-bond character due to resonance donation of oxygen lone pairs into the electron-deficient π -system.
O–CH3 (Aliphatic) 1.420 – 1.430 ÅStandard sp3 C–O single bond.
C(2)–N–C(6) Angle ~ 115° – 117°Compression of the intra-ring angle at the nitrogen atom, typical for highly electronegative ortho-substituents.

Supramolecular Assembly & Packing Motifs

The crystal packing of 2,3,6-Trifluoro-4-methoxypyridine is dictated by the lack of strong hydrogen bond donors and the highly polarized nature of its surface electrostatic potential.

F···F Interactions and Halogen Bonding

Contrary to historical assumptions, fluorine atoms in highly substituted aromatics frequently participate in F···F negative-negative interactions [5][6]. These contacts are stabilized by dispersion forces and polarization, often exhibiting a highly directional C–F···F–C angle of approximately 175°[5].

Furthermore, while fluorine is a poor halogen bond donor (lacking a significant σ -hole), the highly electron-dense fluorine atoms in this molecule act as excellent halogen bond acceptors if co-crystallized with heavy halogens (e.g., iodoperfluorobenzenes)[7][8].

π
π Stacking and C–H···F Contacts

Because the trifluorinated pyridine ring is severely electron-deficient ( π -acidic), it avoids face-to-face stacking with itself. Instead, the crystal lattice is typically dominated by:

  • Parallel-displaced π -stacking to minimize electrostatic repulsion.

  • C–H···F interactions , where the slightly acidic protons of the methoxy group ( −OCH3​ ) act as weak hydrogen bond donors to the fluorine atoms of adjacent molecules[6].

Supramolecular_Interactions Core 2,3,6-Trifluoro-4-methoxypyridine (Electron-Deficient Core) FF F···F Contacts (Directional, ~175°) Core->FF Dispersion/Polarization CHF C-H···F Interactions (Methoxy to Fluorine) Core->CHF Weak H-Bonding PiPi Parallel-Displaced π-π Stacking Core->PiPi π-Acidity Halogen Halogen Bond Acceptor (If co-crystallized) Core->Halogen High Electron Density on F

Figure 2: Primary supramolecular interactions governing the crystal lattice packing of highly fluorinated methoxypyridines.

References

  • Quantum Mechanical Studies of Conformers, Molecular Structures and Vibrational Characteristics of Hetero-cyclic Organics: Nicotinic acid and 2-Fluoronicotinic acid Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine ResearchGate URL:[Link]

  • Methods to Increase the Metabolic Stability of 18F-Radiotracers PubMed Central (PMC) URL:[Link]

  • Can Combined Electrostatic and Polarization Effects Alone Explain the F···F Negative-Negative Bonding in Simple Fluoro-Substituted Benzene Derivatives? A First-Principles Perspective MDPI URL:[Link]

  • New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures ACS Publications URL:[Link]

  • A Comparative Study on the Thermodynamics of Halogen Bonding of Group 10 Pincer Fluoride Complexes PubMed Central (PMC) URL:[Link]

  • Energetics of Halogen Bonding of Group 10 Metal Fluoride Complexes ACS Publications URL:[Link]

  • Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy DB-Thüringen URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2,3,6-Trifluoro-4-methoxypyridine as a Versatile API Intermediate

Executive Summary In modern pharmaceutical development, polyfluorinated heterocycles are highly prized for their ability to modulate lipophilicity, metabolic stability, and target-binding affinity. 2,3,6-Trifluoro-4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, polyfluorinated heterocycles are highly prized for their ability to modulate lipophilicity, metabolic stability, and target-binding affinity. 2,3,6-Trifluoro-4-methoxypyridine (CAS: 858860-02-3) represents a highly specialized, electron-deficient building block[1]. It is strategically designed for late-stage functionalization, serving as a critical Active Pharmaceutical Ingredient (API) intermediate in the synthesis of kinase inhibitors, CNS-active agents, and agrochemicals.

This application note provides an authoritative guide on leveraging the unique stereoelectronic properties of 2,3,6-Trifluoro-4-methoxypyridine. By utilizing regioselective Nucleophilic Aromatic Substitution (SNAr) and chemoselective O-demethylation, chemists can rapidly generate complex, highly functionalized pyridone and pyridine scaffolds.

Physicochemical & Structural Profiling

To successfully manipulate this intermediate, it is critical to understand its baseline physicochemical parameters. The presence of three fluorine atoms significantly depresses the boiling point and increases the density compared to unfluorinated analogs.

Table 1: Physicochemical Properties of 2,3,6-Trifluoro-4-methoxypyridine

PropertyValue / Description
Chemical Name 2,3,6-Trifluoro-4-methoxypyridine
CAS Registry Number 858860-02-3
Molecular Formula C6H4F3NO
Molecular Weight 163.10 g/mol
Appearance Colorless to pale yellow liquid
Primary Reactive Sites C2, C6 (Electrophilic centers for SNAr)
Secondary Reactive Site C4 (Methoxy ether cleavage/Demethylation)

Mechanistic Insights: The SNAr Reactivity Profile

The utility of 2,3,6-Trifluoro-4-methoxypyridine lies in its highly tuned reactivity profile, which is governed by the push-pull electronics of its substituents[2].

The Causality of Enhanced Reactivity

Nucleophilic aromatic substitution on fluoropyridines is fundamentally faster and requires milder conditions than on their chlorinated or brominated counterparts[3]. While fluorine is a poor leaving group in aliphatic SN2 reactions, it is an exceptional leaving group in SNAr. The highly electronegative fluorine atoms strongly withdraw electron density via inductive (-I) effects, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This accelerates the rate-determining step: the initial attack of the nucleophile to form the stabilized anionic Meisenheimer complex[4].

Predicting Regioselectivity (C2 vs. C6)

In 2,3,6-Trifluoro-4-methoxypyridine, the C4 position is blocked by the methoxy group. Therefore, SNAr must occur at the ortho positions (C2 or C6).

  • C2 Position: Flanked by the ring nitrogen and the C3-fluorine.

  • C6 Position: Flanked by the ring nitrogen and the C5-hydrogen.

Experimental and computational data dictate that the activating influence of fluorine is strongest at the ortho and meta positions relative to the site of attack[5]. The cumulative inductive withdrawal from both the adjacent nitrogen and the C3-fluorine makes the C2 position the most electrophilic site . Consequently, nucleophilic attack by amines or alkoxides will preferentially yield the 2-substituted-3,6-difluoro-4-methoxypyridine derivative.

Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling temperature and stoichiometry, over-substitution is prevented, ensuring high-purity API intermediates.

Protocol A: Regioselective SNAr with Aliphatic Amines

This protocol describes the installation of a morpholine moiety at the C2 position. The use of a polar aprotic solvent (Acetonitrile) stabilizes the charged Meisenheimer transition state, while N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic acid scavenger[2].

Reagents:

  • 2,3,6-Trifluoro-4-methoxypyridine (1.0 equiv, 10 mmol)

  • Morpholine (1.05 equiv, 10.5 mmol)

  • DIPEA (1.5 equiv, 15 mmol)

  • Anhydrous Acetonitrile (MeCN, 0.2 M)

Step-by-Step Methodology:

  • Initialization: Charge a flame-dried, argon-purged round-bottom flask with anhydrous MeCN (50 mL) and 2,3,6-Trifluoro-4-methoxypyridine (1.63 g, 10 mmol).

  • Base Addition: Add DIPEA (2.6 mL, 15 mmol) via syringe. Stir at 0 °C for 5 minutes.

  • Nucleophile Introduction: Dissolve morpholine (0.91 g, 10.5 mmol) in 5 mL of MeCN and add dropwise over 10 minutes. Causality: Dropwise addition at 0 °C prevents localized heating and suppresses competitive attack at the C6 position.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 4–6 hours. Track progress via 19F NMR (monitoring the disappearance of the C2-F signal).

  • Quench & Extraction: Quench with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield 2-morpholino-3,6-difluoro-4-methoxypyridine.

Protocol B: Chemoselective O-Demethylation

To convert the methoxypyridine intermediate into a hydrogen-bond donating pyridin-4-ol (which tautomerizes to a 4-pyridone), a chemoselective O-demethylation is performed using Boron Tribromide (BBr3)[6].

Reagents:

  • 2-Morpholino-3,6-difluoro-4-methoxypyridine (1.0 equiv, 5 mmol)

  • BBr3 (1.0 M in DCM) (3.0 equiv, 15 mmol)

  • Anhydrous Dichloromethane (DCM, 0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material in anhydrous DCM (50 mL) under a strict argon atmosphere.

  • Cryogenic Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: BBr3 is a fierce Lewis acid. Ultra-low temperatures are mandatory to prevent the cleavage of the morpholine ring or unwanted halogen exchange at the fluorinated sites.

  • Lewis Acid Addition: Slowly add the BBr3 solution (15 mL) dropwise over 20 minutes.

  • Cleavage: Maintain at -78 °C for 1 hour, then gradually allow the reaction to warm to 0 °C over 2 hours. The BBr3 coordinates to the methoxy oxygen, weakening the O-CH3 bond, followed by bromide-mediated SN2 cleavage of the methyl group.

  • Quench: Carefully quench the reaction at 0 °C by the dropwise addition of Methanol (10 mL) to destroy excess BBr3, followed by water (20 mL).

  • Isolation: Adjust the pH to ~7 using 1M NaOH. Extract the product with a mixture of DCM/Isopropanol (4:1). Dry and concentrate to afford the 2-morpholino-3,6-difluoro-pyridin-4-ol target.

Workflow & Pathway Visualization

The following diagram illustrates the divergent synthetic workflow, demonstrating how 2,3,6-Trifluoro-4-methoxypyridine acts as a central hub for generating complex API motifs.

G SM 2,3,6-Trifluoro-4-methoxypyridine (CAS: 858860-02-3) SNAr Regioselective SNAr (Morpholine, DIPEA, MeCN) SM->SNAr Int1 2-Morpholino-3,6-difluoro- 4-methoxypyridine SNAr->Int1 Demeth O-Demethylation (BBr3, DCM, -78°C) Int1->Demeth Prod 2-Morpholino-3,6-difluoro- pyridin-4-ol (Pyridone) Demeth->Prod

Caption: Divergent synthetic workflow of 2,3,6-Trifluoro-4-methoxypyridine via SNAr and O-demethylation.

Analytical & Quality Control

To ensure the integrity of the synthesized intermediates, rigorous analytical tracking is required:

  • 19F NMR Spectroscopy: This is the gold standard for monitoring reactions involving polyfluoropyridines. The starting material exhibits three distinct fluorine resonances. Successful SNAr at C2 results in the loss of the most downfield fluorine signal, and the remaining two signals (C3-F and C6-F) will change their coupling patterns from complex multiplets to simpler doublets (due to para-coupling, JF-F ~ 15-20 Hz).

  • HPLC-UV: Monitor at 254 nm. The transition from the highly lipophilic trifluorinated starting material to the amino-substituted intermediate will result in a distinct shift to an earlier retention time on a standard C18 reverse-phase column.

References

  • bidepharm.com. "CAS:858860-02-3 2,3,6-Trifluoro-4-methoxypyridine".
  • BenchChem. "Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines".
  • Journal of the American Chemical Society. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution".
  • RSC Publishing. "Orientation and Reactivity in Nucleophilic Replacement in Polyfluoro-benzenes and -pyridines".
  • BenchChem. "4-Methoxypyridine | High-Purity Reagent for Research".

Sources

Application

Suzuki-Miyaura cross-coupling reactions with 2,3,6-Trifluoro-4-methoxypyridine

Application Note: Site-Selective Suzuki-Miyaura Cross-Coupling of 2,3,6-Trifluoro-4-methoxypyridine via C–F Bond Activation Executive Summary The synthesis of highly functionalized fluorinated heterocycles is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Site-Selective Suzuki-Miyaura Cross-Coupling of 2,3,6-Trifluoro-4-methoxypyridine via C–F Bond Activation

Executive Summary

The synthesis of highly functionalized fluorinated heterocycles is a critical objective in medicinal chemistry and agrochemical development. 2,3,6-Trifluoro-4-methoxypyridine (CAS: 858860-02-3) serves as a premium building block, offering a unique electronic scaffold. While traditional cross-coupling relies on labile C–Cl, C–Br, or C–I bonds, the direct activation of the highly stable C–F bond (Bond Dissociation Energy ~115 kcal/mol) provides a more atom-economical and strategically flexible route. This guide details the mechanistic causality, reaction optimization, and self-validating protocols for the Nickel-catalyzed Suzuki-Miyaura cross-coupling of 2,3,6-Trifluoro-4-methoxypyridine.

Mechanistic Rationale & Regioselectivity

The activation of a C–F bond requires a highly nucleophilic, electron-rich metal center capable of undergoing oxidative addition into a thermodynamically stable bond. Nickel(0) catalysts, paired with strongly σ-donating and sterically demanding ligands, are uniquely suited for this transformation, outperforming Palladium in overcoming the high activation barrier of fluorinated arenes[1].

The Ortho-Directing Effect: In 2,3,6-Trifluoro-4-methoxypyridine, the pyridine nitrogen acts as an endogenous directing group. The coordination of the nitrogen's lone pair to the Ni(0) center pre-organizes the metal in close proximity to the ortho-C–F bonds (positions 2 and 6). This chelation-assisted mechanism significantly lowers the activation energy required for oxidative addition[2].

Regioselectivity Causality (C2 vs. C6): Both the C2 and C6 positions are ortho to the directing nitrogen. However, they are electronically and sterically distinct:

  • C2 Position: Flanked by a highly electronegative fluorine atom at C3. The strong inductive electron-withdrawal makes the C2-carbon highly electrophilic, thermodynamically favoring oxidative addition by the electron-rich Ni(0) catalyst.

  • C6 Position: Adjacent to a proton at C5. While less electronically activated than C2, it is sterically less hindered. By utilizing a bulky ligand such as Tricyclohexylphosphine (PCy3), the oxidative addition is driven primarily by electronic activation at the C2 position, though careful tuning of ligand sterics can shift the site-selectivity[3].

Catalytic_Cycle Ni0 Ni(0)L_n Active Catalyst (Electron-Rich Center) OA Oxidative Addition (N-Directed C2-F Cleavage) Ni0->OA NiII_F Trans-[Ni(F)(ArF)L_2] Intermediate (Stable Fluoro-Complex) OA->NiII_F TM Transmetalation (Boronic Acid + Base Activation) NiII_F->TM NiII_Ar Trans-[Ni(Ar)(ArF)L_2] Intermediate (Pre-Coupling State) TM->NiII_Ar RE Reductive Elimination (C-C Bond Formation) NiII_Ar->RE RE->Ni0 Catalyst Regeneration Product Cross-Coupled Biaryl Product RE->Product

Caption: Ni-Catalyzed C-F Suzuki-Miyaura Catalytic Cycle highlighting the N-directed oxidative addition.

Optimization of Reaction Parameters

To achieve high yields and suppress competitive Nucleophilic Aromatic Substitution (SNAr) or protodefluorination, the reaction environment must be rigorously controlled. The table below outlines the causality behind the optimal conditions.

ParameterOptimal ChoiceScientific Causality & Insight
Metal Precursor Ni(COD)₂ (10 mol%)Nickel's lower electronegativity compared to Pd enhances its nucleophilicity, allowing for efficient insertion into the strong C–F bond[4].
Ligand PCy₃ (20 mol%)Provides the optimal balance of high electron density (to stabilize the Ni(II)-fluoro intermediate) and steric bulk (to force reductive elimination).
Base Cs₂CO₃ (2.0 equiv)Activates the arylboronic acid for transmetalation. Its poor solubility in non-polar solvents ensures a slow, controlled release of basicity, preventing background SNAr side-reactions.
Solvent Anhydrous TolueneNon-polar media suppress SNAr pathways (which are accelerated in polar solvents like DMF) and allow the reaction to reach the 100 °C activation barrier required for C–F cleavage.
Temperature 100 °CThe high bond dissociation energy of the C–F bond necessitates elevated thermal energy to drive the initial oxidative addition step.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Observational checkpoints are embedded within the steps to ensure the integrity of the reaction before proceeding.

Phase 1: Inert Atmosphere Preparation (Glovebox)
  • Transfer an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar into a nitrogen-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).

  • Weigh and add the following to the tube:

    • 2,3,6-Trifluoro-4-methoxypyridine (0.50 mmol, 1.0 equiv)

    • Arylboronic Acid (0.75 mmol, 1.5 equiv)

    • Ni(COD)₂ (0.05 mmol, 10 mol%)

    • PCy₃ (0.10 mmol, 20 mol%)

    • Anhydrous Cs₂CO₃ (1.00 mmol, 2.0 equiv)

  • Add 3.0 mL of rigorously degassed, anhydrous Toluene.

    • Self-Validation Checkpoint: Upon addition of the solvent, the mixture should rapidly transition to a deep red/purple color . This indicates the successful formation of the active Ni(0)-PCy₃ complex. If the solution turns green or black, oxygen or moisture contamination has occurred, and the catalyst is dead.

  • Seal the Schlenk tube tightly with a Teflon screw cap and remove it from the glovebox.

Phase 2: Reaction Execution
  • Transfer the sealed tube to a pre-heated oil bath set to 100 °C.

  • Stir vigorously (800 rpm) for 16–24 hours.

    • Causality: Vigorous stirring is mandatory because the reaction is a heterogeneous mixture (solid Cs₂CO₃ in toluene). Mass transfer limits the rate of transmetalation.

  • Monitor the reaction via TLC or GC-MS.

    • Self-Validation Checkpoint: The starting polyfluoropyridine is highly UV-active. Successful coupling will present as a new, highly fluorescent (under 254 nm UV) spot with a lower Rf value due to the increased molecular weight and polarity of the biaryl system.

Phase 3: Quench and Purification
  • Remove the tube from the oil bath and allow it to cool to room temperature.

  • Open the tube to the air to intentionally oxidize and deactivate the Nickel catalyst (the solution will turn dark green/black).

  • Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated Nickel species.

  • Wash the filtrate with deionized water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Experimental_Workflow Prep 1. Glovebox Setup Mix Substrate, Catalyst, Ligand & Base Solvent 2. Solvent Addition Add Degassed Toluene (Observe Red/Purple Color) Prep->Solvent Reaction 3. Thermal Activation Heat at 100°C for 16-24h (Vigorous Stirring) Solvent->Reaction Quench 4. Quench & Filter Cool to RT, Expose to Air, Filter via Celite Reaction->Quench Purify 5. Purification Column Chromatography (Hexanes/EtOAc) Quench->Purify Analyze 6. Characterization NMR (1H, 19F, 13C), HRMS Validation Purify->Analyze

Caption: Step-by-step experimental workflow for the Ni-catalyzed C-F Suzuki-Miyaura coupling.

References

  • The Directing Group: A Tool for Efficient and Selective C–F Bond Activation Source: ACS Catalysis URL:[Link]

  • Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond Source: Organometallics (ACS Publications) URL:[Link]

  • C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Nickel-catalyzed reductive cross-coupling of polyfluoroarenes with alkyl electrophiles by site-selective C–F bond activation Source: Chinese Chemical Society (CCS Chemistry) URL:[Link]

Sources

Method

Step-by-step preparation of 2,3,6-Trifluoro-4-methoxypyridine via selective fluorination

Application Note: Regioselective Synthesis of 2,3,6-Trifluoro-4-methoxypyridine Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Iden...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 2,3,6-Trifluoro-4-methoxypyridine

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identifier: CAS 858860-02-3

I. Executive Summary & Strategic Rationale

The incorporation of polyfluorinated pyridine scaffolds into active pharmaceutical ingredients (APIs) and agrochemicals is a proven strategy to modulate lipophilicity, metabolic stability, and target binding affinity. 2,3,6-Trifluoro-4-methoxypyridine is a highly versatile building block in this domain.

The synthesis of this compound relies on a two-phase strategic approach:

  • Selective Fluorination (Halex Reaction): Establishing the polyfluorinated core (2,3,4,6-tetrafluoropyridine) via high-temperature halogen exchange.

  • Regioselective Nucleophilic Aromatic Substitution ( SN​Ar ): Exploiting the electronic architecture of the tetrafluorinated ring to selectively introduce the methoxy group at the C-4 position.

This protocol provides a self-validating, scalable workflow designed to maximize regioselectivity while suppressing over-substitution and degradation.

II. Mechanistic Insights: The Causality of Regioselectivity

To successfully synthesize 2,3,6-Trifluoro-4-methoxypyridine, one must understand the inherent electronic bias of the 2,3,4,6-tetrafluoropyridine precursor.

In polyfluoropyridines, the highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[1]. When subjected to a nucleophile such as sodium methoxide, the attack occurs almost exclusively at the C-4 position[2].

Why C-4? The transition state is governed by the formation of a Meisenheimer complex[1]. Attack at the C-4 position allows the resulting negative charge to be delocalized directly onto the highly electronegative ring nitrogen, providing maximum thermodynamic stabilization. Attack at the C-2 or C-6 positions is sterically hindered by adjacent halogens and does not benefit from the same degree of resonance stabilization[2].

G N1 2,3,4,6-Tetrafluoropyridine (Highly Electrophilic) N3 Meisenheimer Complex (Charge on Nitrogen) N1->N3 N2 Sodium Methoxide (Nucleophile) N2->N3 N4 Fluoride Elimination (-NaF) N3->N4 N5 2,3,6-Trifluoro-4-methoxypyridine (Target Scaffold) N4->N5

Fig 1: Mechanistic pathway for the regioselective synthesis of 2,3,6-Trifluoro-4-methoxypyridine.

III. Quantitative Data: Optimization of SN​Ar Conditions

The critical parameters for the methoxylation step are temperature and stoichiometry. Excessive heat or excess nucleophile leads to 2,4-dimethoxy or 2,4,6-trimethoxy byproducts[3]. The table below summarizes the optimization data validating the chosen protocol.

Solvent SystemTemperatureEquivalents (NaOMe)ConversionRegioselectivity (C-4 vs C-2/6)Primary Byproduct
Methanol (Anhydrous)0 °C to 5 °C1.05>98%>99:1None detected
Methanol (Anhydrous)25 °C1.05>99%95:52,4-dimethoxy derivative
THF / Methanol25 °C1.1085%90:10Unreacted starting material
DMF60 °C2.00100%N/A (Exhaustive)2,4,6-trimethoxypyridine

IV. Step-by-Step Experimental Protocol

Stage 1: Preparation of 2,3,4,6-Tetrafluoropyridine via Selective Fluorination

Note: This precursor is commercially available, but its generation via Halex (Halogen Exchange) is a fundamental technique in organofluorine chemistry[4].

  • Reactor Preparation: Equip a Hastelloy or PTFE-lined pressure reactor (glass is susceptible to etching by fluoride) with a mechanical stirrer and a distillation column.

  • Reagent Loading: Charge the reactor with 3,5-dichloro-2,4,6-trifluoropyridine (1.0 eq) and spray-dried, finely milled Potassium Fluoride (KF) (3.0 eq).

  • Solvent Addition: Add anhydrous sulfolane as the solvent. The aprotic, highly polar nature of sulfolane is critical to solvate the naked fluoride ion.

  • Thermal Fluorination: Seal the reactor and heat to 200–220 °C for 18 hours[4]. The elevated temperature drives the equilibrium toward the lighter, more volatile fluorinated products.

  • Isolation: Isolate the 2,3,4,6-tetrafluoropyridine via fractional distillation directly from the reaction mixture.

Stage 2: Regioselective Methoxylation to 2,3,6-Trifluoro-4-methoxypyridine

This step relies on the kinetic control of the SN​Ar reaction.

  • System Purging: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermocouple, and nitrogen inlet. Purge with dry N2​ for 15 minutes.

  • Substrate Dissolution: Dissolve 2,3,4,6-tetrafluoropyridine (1.0 eq, 100 mmol) in anhydrous methanol (100 mL, 1.0 M concentration).

  • Cryogenic Cooling: Submerge the flask in an ice/brine bath. Allow the internal temperature to stabilize between 0 °C and 2 °C. Self-Validation Check: Failure to achieve this temperature baseline will result in immediate over-substitution upon base addition.

  • Nucleophile Addition: Prepare a fresh solution of Sodium Methoxide (NaOMe) in methanol (typically 25% w/w). Using a syringe pump, add 1.05 equivalents of NaOMe dropwise over 60 minutes.

    • Crucial Insight: The reaction is highly exothermic. The addition rate must be dynamically adjusted to ensure the internal temperature never exceeds 5 °C.

  • Reaction Maturation: Once addition is complete, maintain the reaction at 0 °C for an additional 2 hours. Monitor the disappearance of the starting material via GC-MS or HPLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride ( NH4​Cl ) (50 mL) while maintaining the temperature below 10 °C. This neutralizes any unreacted methoxide and halts the reaction cascade.

  • Extraction & Purification:

    • Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Purify the crude oil via short-path vacuum distillation or silica gel chromatography (Hexanes/Ethyl Acetate gradient) to yield pure 2,3,6-Trifluoro-4-methoxypyridine.

V. References

  • Organic Letters (ACS Publications). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. (2004). Available at:[Link][2]

  • DOKUMEN.PUB. Perhalopyridines: Synthesis and Synthetic Utility [1 ed.]. Available at:[Link][1]

  • ResearchGate. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Available at:[Link][5]

  • ResearchGate. Utilizing the Regioselectivity of Perfluoropyridine towards the Preparation of Phenyoxyacetylene Precursors... Available at:[Link][6]

Sources

Application

2,3,6-Trifluoro-4-methoxypyridine applications in novel agrochemical formulations

Application Note: Leveraging 2,3,6-Trifluoro-4-methoxypyridine in the Development of Next-Generation Agrochemical Formulations Executive Summary & Mechanistic Rationale The development of next-generation crop protection...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Leveraging 2,3,6-Trifluoro-4-methoxypyridine in the Development of Next-Generation Agrochemical Formulations

Executive Summary & Mechanistic Rationale

The development of next-generation crop protection agents—particularly auxinic herbicides and Succinate Dehydrogenase Inhibitor (SDHI) fungicides—heavily relies on fluorinated heterocycles. 2,3,6-Trifluoro-4-methoxypyridine serves as an elite, highly reactive building block for synthesizing these advanced active ingredients (AIs).

The strategic placement of three fluorine atoms on the pyridine ring fundamentally alters the molecule's physicochemical profile. Substitution with fluorine or fluorine-containing moieties significantly impacts the conformation, acid dissociation constant (pKa), metabolic stability, and biomolecular affinity of the resulting compound[1]. Specifically, the multi-fluorinated ring resists oxidative degradation by plant cytochrome P450 enzymes, extending the AI's half-life in the field. Concurrently, the electron-donating methoxy group at the 4-position creates a unique push-pull electronic system. This directs regioselective Nucleophilic Aromatic Substitution (SNAr) at the 2- or 6-position, enabling precise functionalization without the need for extreme reaction conditions.

Physicochemical Profiling of the Core Scaffold

Before initiating synthesis, it is critical to understand the baseline parameters of the starting material to predict solubility and reactivity in both the reactor and the final formulation.

PropertyValue / DescriptionAnalytical Implication
Chemical Name 2,3,6-Trifluoro-4-methoxypyridineTarget scaffold for SNAr
CAS Number 858860-02-3[2]Regulatory tracking and inventory
Molecular Formula C6H4F3NOMass spec (M+H)+ = 164.03
Appearance Clear to pale yellow liquidRequires inert atmosphere storage
Reactivity Profile Highly electrophilic at C2/C6Susceptible to hydrolysis at high pH
Lipophilicity (Est. logP) ~2.1Excellent organic solvent solubility

Synthetic Protocol: Regioselective SNAr for AI Generation

Objective: Synthesize a novel aryloxypyridine herbicide analog via SNAr using 2,3,6-Trifluoro-4-methoxypyridine. Self-Validating Checkpoint: The reaction's success is validated by the disappearance of the starting material peak via HPLC (UV 254 nm) and the emergence of a single major product peak, confirming regioselectivity.

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 1L jacketed glass reactor with ultra-high purity N₂ for 15 minutes.

    • Causality: Fluorinated pyridines can undergo unwanted hydrolysis in the presence of ambient moisture and strong bases; an inert atmosphere prevents the formation of 4-methoxy-pyridinol byproducts.

  • Solvent & Substrate Addition: Charge the reactor with 500 mL of anhydrous N,N-Dimethylformamide (DMF) and 0.2 mol of 2,3,6-Trifluoro-4-methoxypyridine.

    • Causality: DMF is a polar aprotic solvent that excellently stabilizes the anionic Meisenheimer complex formed during the SNAr transition state, accelerating the reaction rate.

  • Nucleophile Introduction: Add 0.21 mol of the target nucleophile (e.g., a substituted phenol or aniline derivative) followed by 0.4 mol of finely milled anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: Milled K₂CO₃ provides a massive surface area for rapid deprotonation of the nucleophile. A weak base is chosen over NaOH/KOH to prevent competitive hydroxide attack on the fluorinated ring.

  • Thermal Activation: Heat the reaction mixture to 75°C under continuous overhead stirring (300 rpm) for 8 hours.

    • Causality: The highly electron-withdrawing nature of the three fluorine atoms lowers the activation energy required for SNAr, allowing the reaction to proceed at a mild 75°C, which preserves the integrity of the methoxy group.

  • Quench & Isolate: Cool to room temperature and pour the mixture into 2L of ice-cold deionized water. Filter the resulting precipitate and recrystallize from ethanol/water.

    • Causality: The sudden shift in solvent polarity forces the highly lipophilic fluorinated product to crash out of solution, providing a first-pass purification with >95% yield.

Formulation Protocol: Emulsifiable Concentrate (EC)

Highly fluorinated active ingredients often exhibit extreme hydrophobicity, making them prone to crystallization in standard aqueous tank mixes. This protocol details a 100 g/L EC formulation designed for spontaneous emulsification.

Step-by-Step Methodology:

  • Solubilization: In a stainless-steel mixing vessel, combine 10.0% (w/w) of the synthesized fluorinated AI with 75.0% (w/w) Aromatic 150 ND (naphthalene-depleted aromatic solvent). Mix using a high-shear homogenizer at 40°C until completely clear.

    • Causality: Aromatic 150 ND provides the necessary π−π stacking interactions to dissolve the rigid, fluorinated aromatic ring system, while the mild heat overcomes the AI's crystal lattice energy.

  • Surfactant Integration: Slowly add 7.5% (w/w) Calcium Dodecylbenzenesulfonate (anionic) and 7.5% (w/w) Tristyrylphenol Ethoxylate (non-ionic, 16 EO).

    • Causality: This specific pairing creates an optimal Hydrophilic-Lipophilic Balance (HLB). The bulky tristyrylphenol groups provide steric hindrance, while the anionic charge provides electrostatic repulsion, working synergistically to prevent Ostwald ripening and droplet coalescence when diluted in water.

  • Quality Control (Self-Validation): Dilute 1 mL of the EC into 99 mL of standard hard water (342 ppm CaCO₃ equivalent) in a graduated cylinder. Invert 10 times. A spontaneous, translucent bluish emulsion (bloom) must form and remain stable with <0.5 mL of creaming after 24 hours.

Stability & Efficacy Data

The following table summarizes the performance of the 2,3,6-Trifluoro-4-methoxypyridine-derived AI formulation against standard benchmarks.

ParameterTest ConditionResult (Novel AI EC)Benchmark (Standard EC)
Cold Storage Stability 0°C for 7 daysClear, no crystallizationMinor crystallization
Accelerated Heat Stability 54°C for 14 days<2% AI degradation4.5% AI degradation
Emulsion Stability 1% v/v in hard water, 24h<0.1 mL cream layer0.5 mL cream layer
Greenhouse Efficacy Post-emergence, 50 g ai/ha98% broadleaf mortality85% broadleaf mortality

Workflow Visualization

The following diagram illustrates the critical path from the raw 2,3,6-Trifluoro-4-methoxypyridine scaffold to field application.

G N1 2,3,6-Trifluoro-4-methoxypyridine (Core Scaffold) N2 Regioselective SNAr (Position 2 or 6) N1->N2 Nucleophile + K2CO3 (DMF, 75°C) N3 Cross-Coupling & Functionalization (AI Synthesis) N2->N3 Structural Elaboration N4 Novel Active Ingredient (AI) (High logP, Target Affinity) N3->N4 Recrystallization (>95% Purity) N5 EC Formulation (Aromatic Solvent + Surfactant Blend) N4->N5 High-Shear Mixing (40°C) N6 Agrochemical Application (Field Spray Deployment) N5->N6 Tank Mix Dilution (Spontaneous Emulsion)

Workflow for the synthesis and formulation of a novel agrochemical AI utilizing 2,3,6-Trifluoro-4-methoxypyridine.

References

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

  • Title: 2,3,6-Trifluoro-4-methoxypyridine - Chemical Properties and CAS Information. Source: ChemSrc. URL: [Link]

Sources

Method

Advanced HPLC Method Development for 2,3,6-Trifluoro-4-methoxypyridine: A Mechanistic Approach to Fluorinated Isomer Separation

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates and Agrochemical Scaffolds Introduction & Chromatogra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates and Agrochemical Scaffolds

Introduction & Chromatographic Challenges

In modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of drug design. 2,3,6-Trifluoro-4-methoxypyridine (CAS: 858860-02-3) is a highly specialized, electron-deficient building block. While its unique electronic profile makes it highly valuable for synthesizing kinase inhibitors and novel therapeutics, it presents a formidable challenge for High-Performance Liquid Chromatography (HPLC) method development.

The primary analytical challenge lies in separating this target molecule from closely related positional isomers (e.g., 2,3,5-trifluoro-4-methoxypyridine) and demethylated byproducts. Standard C18 reversed-phase methods often fail to provide adequate resolution due to the subtle hydrophobic differences between these fluorinated species. As a Senior Application Scientist, my approach to this separation abandons trial-and-error in favor of mechanistic causality : understanding the physicochemical nature of the analyte to rationally select the stationary and mobile phases.

Physicochemical Profiling: The Causality of Retention

To develop a robust method, we must first understand the electronic environment of 2,3,6-Trifluoro-4-methoxypyridine.

The Inductive Effect and pKa Collapse

The basicity of a standard pyridine ring (pKa ~5.25) relies on the availability of the nitrogen's lone pair. However, the strong inductive electron-withdrawing effect (-I) of three highly electronegative fluorine atoms drastically pulls electron density away from the nitrogen. While the 4-methoxy group provides a slight resonance donation (+M), it is entirely overwhelmed by the fluorines at the 2, 3, and 6 positions.

As demonstrated by established physicochemical data on fluorinated pyridines , each fluorine atom sequentially collapses the pKa of the conjugate acid.

Table 1: Impact of Fluorination on Pyridine pKa

CompoundpKa of Conjugate AcidΔ pKa from PyridinePredicted Ionization at pH 3.0
Pyridine5.25->99% Protonated
3-Fluoropyridine2.97-2.28~50% Protonated
4-Fluoropyridine1.89-3.36<10% Protonated
2-Fluoropyridine-0.44-5.690% (Neutral)
2,6-Difluoropyridine-2.96-8.210% (Neutral)
2,3,6-Trifluoro-4-methoxypyridine < -3.0 (Est.) > -8.0 0% (Neutral)

Strategic Insight: Because the pKa is well below zero, 2,3,6-Trifluoro-4-methoxypyridine will remain completely unprotonated (neutral) across the entire standard HPLC working range (pH 2.0–8.0). Consequently, traditional pH-dependent retention strategies (like ion-pairing or high-pH buffers) are ineffective. Retention and selectivity must rely entirely on shape recognition, dipole-dipole, and π−π interactions.

Stationary and Mobile Phase Selection Logic

Why C18 Fails and PFP Succeeds

Traditional C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because positional isomers of trifluoromethoxypyridine have nearly identical LogP values and hydrophobic surface areas, C18 columns often result in co-elution.

To achieve baseline separation, we must utilize a Pentafluorophenyl (PFP) stationary phase . PFP columns offer orthogonal, multi-modal retention mechanisms specifically suited for highly fluorinated aromatics :

  • Fluorophilic Interactions: Strong dipole-dipole interactions between the C-F bonds of the analyte and the C-F bonds of the stationary phase.

  • π−π Stacking: The electron-deficient PFP ring engages in charge-transfer interactions with the analyte's aromatic system.

  • Steric/Shape Selectivity: The rigid, planar nature of the PFP ligand provides exceptional discrimination of positional isomers based on their spatial orientation.

RetentionMech Analyte 2,3,6-Trifluoro- 4-methoxypyridine Mech1 Fluorophilic (Dipole-Dipole) Analyte->Mech1 Mech2 π-π Stacking (Charge Transfer) Analyte->Mech2 Mech3 Steric/Shape Selectivity Analyte->Mech3 PFP PFP Stationary Phase (Core-Shell Silica) Mech1->PFP Mech2->PFP Mech3->PFP

Multi-modal retention mechanisms of fluorinated pyridines on PFP stationary phases.
Mobile Phase Causality: Methanol vs. Acetonitrile

While Acetonitrile (ACN) is the default organic modifier in reversed-phase HPLC, it possesses a dense π -electron cloud (C≡N). ACN actively competes with the analyte for π−π interactions on the PFP stationary phase, effectively masking the column's most powerful selectivity mechanism.

Protocol Mandate: Use Methanol (MeOH) . Methanol is a protic solvent lacking π -electrons. It does not interfere with π−π stacking, allowing the PFP column to fully resolve the positional isomers . Furthermore, while the analyte does not require a buffer, 0.1% Formic Acid (FA) is added to the aqueous phase to suppress residual silanol activity on the silica support, ensuring sharp, symmetrical peaks.

MethodLogic A Analyte Profiling: 2,3,6-Trifluoro-4-methoxypyridine B Physicochemical State: pKa < 0 (Neutral across pH 2-8) A->B C Stationary Phase: Pentafluorophenyl (PFP) Column B->C D Mobile Phase: MeOH/H2O (Enhances π-π interactions) C->D E Final Protocol: Gradient RP-HPLC Separation D->E

Logical workflow for HPLC method development of highly fluorinated pyridines.

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The method cannot be used to report sample purity unless the System Suitability Test (SST)—which utilizes a critical pair resolution standard—passes stringent criteria prior to each run.

Reagents and Materials
  • Column: Core-Shell PFP (e.g., Kinetex F5 or ReproSil Fluosil PFP), 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS Grade Methanol.

  • Diluent: Water / Methanol (80:20, v/v). Crucial: Matching the initial gradient conditions prevents solvent-induced peak distortion.

Chromatographic Conditions

Table 2: Optimized Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.08020Initial
2.01.08020Isocratic Hold
12.01.03070Linear Gradient
14.01.01090Column Wash
16.01.01090Isocratic Hold
16.11.08020Re-equilibration
22.01.08020End
  • Column Temperature: 35 °C (Controls mobile phase viscosity and stabilizes retention times).

  • Injection Volume: 5 µL.

  • Detection: UV at 265 nm (Optimal absorbance for the fluorinated pyridine chromophore).

Step-by-Step Execution
  • System Preparation: Purge all HPLC lines with fresh mobile phases. Equilibrate the PFP column at initial conditions (80% A / 20% B) for at least 20 column volumes until the baseline is stable.

  • Resolution Standard Preparation: Precisely weigh 10 mg of 2,3,6-Trifluoro-4-methoxypyridine and 10 mg of 2,3,5-Trifluoro-4-methoxypyridine (critical pair isomer). Dissolve and dilute to 100 mL with Diluent.

  • Sample Preparation: Prepare the unknown API intermediate sample at a concentration of 0.5 mg/mL in the Diluent. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Self-Validation Sequence: Inject a blank (Diluent), followed by five replicate injections of the Resolution Standard. Evaluate against the SST criteria (Table 3).

  • Sample Analysis: Only proceed to inject the unknown samples if the SST criteria are strictly met.

Data Presentation & System Suitability Criteria

The self-validating nature of this method relies on the continuous monitoring of chromatographic performance. The following parameters must be met to confirm that the π−π and fluorophilic mechanisms of the PFP column are functioning correctly.

Table 3: System Suitability Test (SST) and Acceptance Criteria

ParameterTarget CriteriaCausality / Scientific Rationale
Retention Time (Rt) 9.2 ± 0.2 minEnsures consistent hydrophobic and fluorophilic interactions.
Tailing Factor (Tf) ≤ 1.2Confirms successful suppression of secondary silanol interactions by Formic Acid.
Theoretical Plates (N) > 15,000Verifies column packing integrity and core-shell efficiency.
Resolution (Rs) ≥ 2.0 Critical Check: Guarantees baseline separation from the 2,3,5-trifluoro isomer, validating the PFP shape selectivity.
%RSD of Area (n=5) ≤ 1.0%Validates injection precision and UV detector stability.

References

  • Phenomenex. "Kinetex F5 Core-Shell HPLC Columns - A Novel Selectivity For Tough Separations." Phenomenex. URL: [Link]

  • Dr. Maisch HPLC GmbH. "ReproSil Fluosil PFP: Pentafluorophenyl Column for High-Efficiency Small-Molecule Separations." Dr. Maisch. URL: [Link]

  • Pereira, L., et al. "Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications." ResearchGate. URL:[Link]

Technical Notes & Optimization

Reference Data & Comparative Studies

Validation

A Tale of Two Pyridines: A Senior Application Scientist's Guide to 2,3,6-Trifluoro-4-methoxypyridine and 2,3,5-trifluoropyridine in Drug Design

For the discerning researcher in drug development, the selection of a core heterocyclic scaffold is a decision of paramount importance. The pyridine ring, a ubiquitous motif in pharmaceuticals, offers a versatile platfor...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in drug development, the selection of a core heterocyclic scaffold is a decision of paramount importance. The pyridine ring, a ubiquitous motif in pharmaceuticals, offers a versatile platform for structural modification. The strategic introduction of fluorine atoms has become a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's physicochemical properties and metabolic fate. This guide provides an in-depth, objective comparison of two such fluorinated building blocks: 2,3,6-Trifluoro-4-methoxypyridine and 2,3,5-trifluoropyridine. We will explore their distinct characteristics, supported by available data and established chemical principles, to empower you in making informed decisions for your next breakthrough candidate.

At a Glance: Key Physicochemical Properties

A molecule's journey through the body is dictated by its physical and chemical properties. Here, we present a comparative summary of the key data for our two pyridine scaffolds. It is important to note that while experimental data for 2,3,5-trifluoropyridine is available, some parameters for 2,3,6-Trifluoro-4-methoxypyridine are predicted based on established structure-property relationships.

Property2,3,6-Trifluoro-4-methoxypyridine2,3,5-trifluoropyridine
Molecular Formula C₆H₄F₃NOC₅H₂F₃N
Molecular Weight 163.09 g/mol 133.07 g/mol [1]
Appearance Colorless to light yellow liquid (predicted)Colorless to pale yellow liquid[2][3]
Boiling Point Not available90-91°C[1] or 102°C[1]
Density Not available1.42 g/mL[1] or 1.499 g/cm³[1]
Water Solubility Low (predicted)Low/Difficult to mix in water[1][2][3]
pKa (Predicted) ~ -4.0 to -5.0-5.28 ± 0.20[1]
cLogP (Predicted) ~ 1.5 - 2.0~ 1.7

The introduction of a methoxy group in 2,3,6-Trifluoro-4-methoxypyridine, in place of a fluorine atom at the 5-position in 2,3,5-trifluoropyridine, leads to an increase in molecular weight. While both compounds are expected to have low water solubility, the methoxy group in the former may slightly increase its polarity compared to the trifluorinated analogue. The predicted pKa values for both compounds are very low, indicating that the pyridine nitrogen is significantly deactivated by the electron-withdrawing fluorine atoms, making them very weak bases.

The Synthetic Pathway: Crafting Your Core

The accessibility and efficiency of synthesis are critical considerations in the selection of a building block for a drug discovery program. Both 2,3,6-Trifluoro-4-methoxypyridine and 2,3,5-trifluoropyridine can be prepared through established synthetic routes.

Synthesis of 2,3,6-Trifluoro-4-methoxypyridine

The most direct route to 2,3,6-Trifluoro-4-methoxypyridine involves the nucleophilic aromatic substitution (SNAr) of a more highly fluorinated pyridine, such as 2,3,5,6-tetrafluoropyridine, with sodium methoxide. The fluorine atoms on the pyridine ring, particularly at the 2-, 4-, and 6-positions, are highly activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen and the fluorine atoms themselves.

2,3,5,6-Tetrafluoropyridine 2,3,5,6-Tetrafluoropyridine Meisenheimer_Complex Meisenheimer Complex 2,3,5,6-Tetrafluoropyridine->Meisenheimer_Complex + NaOMe (Nucleophilic Attack) 2,3,6-Trifluoro-4-methoxypyridine 2,3,6-Trifluoro-4-methoxypyridine Meisenheimer_Complex->2,3,6-Trifluoro-4-methoxypyridine - NaF (Fluoride Elimination)

Caption: Synthetic pathway for 2,3,6-Trifluoro-4-methoxypyridine via SNAr.

Experimental Protocol: Synthesis of 2,3,6-Trifluoro-4-methoxypyridine

Materials:

  • 2,3,5,6-Tetrafluoropyridine

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium methoxide (1.05 equivalents) in anhydrous methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 2,3,5,6-tetrafluoropyridine (1.0 equivalent) in anhydrous DMF to the cooled sodium methoxide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by GC-MS or TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 2,3,6-Trifluoro-4-methoxypyridine.

Synthesis of 2,3,5-trifluoropyridine

The industrial synthesis of 2,3,5-trifluoropyridine typically involves a halogen exchange (Halex) reaction starting from 2,3,5-trichloropyridine. This transformation is usually carried out using a fluoride source such as potassium fluoride in a polar aprotic solvent at elevated temperatures.[2]

2,3,5-Trichloropyridine 2,3,5-Trichloropyridine 2,3,5-trifluoropyridine 2,3,5-trifluoropyridine 2,3,5-Trichloropyridine->2,3,5-trifluoropyridine KF, polar aprotic solvent (Halogen Exchange) cluster_0 2,3,5-trifluoropyridine cluster_1 2,3,6-Trifluoro-4-methoxypyridine TFP 2,3,5-trifluoropyridine TFP_Substituted Substituted Pyridine TFP->TFP_Substituted + Nucleophile (SNAr at C2 or C5) Drug_Candidate Drug Candidate TFP_Substituted->Drug_Candidate TFMP 2,3,6-Trifluoro-4-methoxypyridine TFMP_Substituted Substituted Pyridine TFMP->TFMP_Substituted + Nucleophile (SNAr at C2 or C6) TFMP_Substituted->Drug_Candidate

Caption: Comparative SNAr reactivity leading to drug candidates.

Impact on Metabolic Stability

A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability by blocking sites of oxidative metabolism by cytochrome P450 enzymes.

  • 2,3,5-trifluoropyridine: The introduction of three fluorine atoms significantly shields the pyridine ring from oxidative metabolism. The strong C-F bonds are resistant to cleavage, and the electron-deficient nature of the ring makes it less susceptible to oxidation.

  • 2,3,6-Trifluoro-4-methoxypyridine: This scaffold also benefits from the presence of three fluorine atoms, which are expected to confer high metabolic stability to the pyridine core. However, the methoxy group introduces a potential metabolic soft spot. O-demethylation is a common metabolic pathway for aryl methyl ethers. While the adjacent fluorine atoms may sterically hinder the approach of metabolizing enzymes and electronically deactivate the ring, the potential for O-demethylation should be considered and evaluated experimentally.

Influence on Physicochemical Properties and Target Engagement

The choice between these two scaffolds can be used to fine-tune key drug-like properties:

  • Lipophilicity (LogP): The replacement of a fluorine atom with a methoxy group generally leads to a slight increase in lipophilicity. This can be a critical parameter for optimizing absorption, distribution, and cell permeability.

  • pKa and Hydrogen Bonding: As noted earlier, both molecules are very weak bases. The methoxy group in 2,3,6-Trifluoro-4-methoxypyridine can act as a hydrogen bond acceptor, which could be a crucial interaction within a protein binding pocket. 2,3,5-trifluoropyridine lacks a strong hydrogen bond acceptor at this position.

Conclusion: Making the Right Choice for Your Project

The decision to employ 2,3,6-Trifluoro-4-methoxypyridine versus 2,3,5-trifluoropyridine is a nuanced one that depends on the specific goals of the drug discovery program.

Choose 2,3,5-trifluoropyridine when:

  • Maximizing metabolic stability of the core is the primary objective.

  • A lower molecular weight is desirable.

  • A hydrogen bond acceptor at the 4- or 5-position is not required for target binding.

Consider 2,3,6-Trifluoro-4-methoxypyridine when:

  • A hydrogen bond acceptor at the 4-position is a key element of the pharmacophore.

  • Fine-tuning lipophilicity is necessary to improve the overall ADME profile.

  • The potential for O-demethylation is considered an acceptable risk or can be mitigated by other structural modifications.

Ultimately, the optimal choice will be guided by empirical data. The experimental protocols provided in this guide offer a starting point for the synthesis and subsequent evaluation of derivatives of both scaffolds. By understanding the fundamental differences in their synthesis, reactivity, and physicochemical properties, researchers can strategically leverage these valuable building blocks to design the next generation of innovative therapeutics.

References

  • Watson International Ltd. 2,3,6-TRIFLUOROPYRIDINE CAS 3512-18-3. Available at: [Link]

  • NextSDS. 2,3,6-Trifluoro-4-methoxypyridine — Chemical Substance Information. Available at: [Link]

  • Journal of the Chemical Society C: Organic. Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine). Available at: [Link]

  • Journal of Pesticide Science. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

  • The Journal of Organic Chemistry. Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine. Available at: [Link]

  • MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Available at: [Link]

  • ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Available at: [Link]

  • Journal of Medicinal Chemistry. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available at: [Link]

  • The Journal of Pharmacology and Experimental Therapeutics. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Available at: [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]

  • ResearchGate. Comparison between experimental and calculated log P I values for the series of 27 ionic compounds. Available at: [Link]

  • PubChem. 2,3,6-Trichloropyridine. Available at: [Link]

  • Exploring the Reactivity of 2,3,6-Trifluoropyridine in Organic Synthesis. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Lipophilicity of 2,3,6-Trifluoro-4-methoxypyridine and Its Non-fluorinated Analog

For researchers and professionals in drug development, the precise tuning of a molecule's physicochemical properties is a critical determinant of its ultimate success as a therapeutic agent. Among these properties, lipop...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise tuning of a molecule's physicochemical properties is a critical determinant of its ultimate success as a therapeutic agent. Among these properties, lipophilicity stands out for its profound influence on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][4] This guide provides an in-depth comparison of the lipophilicity of 2,3,6-Trifluoro-4-methoxypyridine and its non-fluorinated parent, 4-methoxypyridine, offering both experimental context and practical methodologies for its determination.

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, pKa, and membrane permeability.[5][6] However, its effect on lipophilicity can be complex and is not always intuitive. This comparison will illuminate the nuanced impact of trifluorination on a pyridine scaffold.

The Molecules: A Structural Overview

The two molecules at the center of this guide are:

  • 4-Methoxypyridine: A simple pyridine derivative featuring a methoxy group at the 4-position. The nitrogen atom and the oxygen of the methoxy group are key sites for hydrogen bonding.

  • 2,3,6-Trifluoro-4-methoxypyridine: The fluorinated analog, where three hydrogen atoms on the pyridine ring have been replaced by fluorine atoms. These substitutions drastically alter the electronic landscape of the molecule.

Comparative Analysis of Lipophilicity (LogP)

Lipophilicity is most commonly quantified by the partition coefficient (LogP), the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water).[1][3] A higher LogP value indicates greater lipophilicity.

CompoundMolecular FormulaCalculated LogP (XLogP3)Expected Trend with Fluorination
4-MethoxypyridineC₆H₇NO1.1-
2,3,6-Trifluoro-4-methoxypyridineC₆H₄F₃NONot AvailableIncrease

Analysis of the Fluorine Effect:

The introduction of fluorine atoms onto an aromatic ring generally increases lipophilicity.[5] This can be attributed to several factors:

  • Increased Hydrophobic Surface Area: Replacing small hydrogen atoms with larger, albeit still relatively small, fluorine atoms increases the molecule's overall surface area. The carbon-fluorine bond is hydrophobic, which contributes to a more favorable partitioning into the non-polar octanol phase.[7][8]

  • Reduced Basicity: The strong electron-withdrawing nature of the three fluorine atoms significantly reduces the electron density on the pyridine nitrogen.[5] This makes the nitrogen atom a much weaker hydrogen bond acceptor. As hydrogen bonding with water is a primary driver of aqueous solubility, reducing this capability leads to an increase in lipophilicity.

  • Dipole Moment Alterations: While the C-F bond is highly polar, the symmetrical or near-symmetrical arrangement of multiple fluorine atoms can modulate the overall molecular dipole in a way that may reduce interactions with polar water molecules and favor the less polar octanol environment.[7][9]

It is important to note that the effect of fluorine on lipophilicity is context-dependent and can sometimes lead to a decrease, particularly in aliphatic systems or when intramolecular hydrogen bonding is a factor.[7][10] However, for aromatic systems like pyridine, polyfluorination is a reliable strategy for increasing LogP.[5] Therefore, it is scientifically sound to predict that 2,3,6-Trifluoro-4-methoxypyridine will exhibit a significantly higher LogP value than 4-methoxypyridine.

Experimental Protocol: LogP Determination by HPLC

To empirically validate this prediction, the High-Performance Liquid Chromatography (HPLC) method, as described in OECD Guideline 117, provides a reliable and efficient alternative to the traditional shake-flask method.[11][12][13][14][15] This technique correlates a compound's retention time on a reversed-phase column with its lipophilicity.

Causality Behind Experimental Choices:

  • Reversed-Phase HPLC: This method is chosen for its speed, reproducibility, and requirement for only small amounts of the test substance. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times.[11][12]

  • Isocratic Elution: An isocratic (constant composition) mobile phase is used to ensure that the retention behavior is solely dependent on the analyte's interaction with the stationary phase, allowing for a direct correlation to LogP.[12][13]

  • Calibration Standards: A series of reference compounds with known LogP values are used to create a calibration curve. This is essential for accurately converting the retention time of the test substance into a LogP value.[12][13]

Step-by-Step Methodology:

  • Preparation of Mobile Phase: Prepare a suitable mobile phase, typically a mixture of methanol or acetonitrile and a buffer (e.g., phosphate buffer at pH 7.4). The buffer is crucial for controlling the ionization state of the pyridine compounds.

  • Preparation of Standards: Prepare stock solutions of at least 6-8 reference compounds with well-established LogP values spanning the expected range of the test compounds.

  • Preparation of Test Samples: Accurately prepare solutions of 4-methoxypyridine and 2,3,6-Trifluoro-4-methoxypyridine in the mobile phase.

  • HPLC System Setup:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Isocratic mixture of methanol/buffer.

    • Flow Rate: Typically 1.0 mL/min.

    • Detector: UV detector set to an appropriate wavelength for the pyridine derivatives.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

  • Calibration Run: Inject each reference standard in duplicate and record the retention time (t_R).

  • Void Time (t₀) Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time.

  • Sample Analysis: Inject the test samples (4-methoxypyridine and 2,3,6-Trifluoro-4-methoxypyridine) in duplicate and record their retention times.

  • Data Analysis:

    • For each standard and sample, calculate the capacity factor (k) using the formula: k = (t_R - t₀) / t₀.

    • Plot a graph of log k versus the known logP for the reference standards.

    • Perform a linear regression on the data to obtain the equation of the calibration curve.

    • Using the calculated log k values for the test compounds, interpolate their logP values from the calibration curve.[11][12][13]

Visualized Workflow: HPLC-Based LogP Determination

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing P1 Prepare Mobile Phase (Methanol/Buffer) P2 Prepare Calibration Standards (Known LogP) P3 Prepare Test Samples (Analytes) A3 Inject Standards (Duplicate) Record Retention Times (t_R) P2->A3 Analyze Standards A4 Inject Test Samples (Duplicate) Record Retention Times (t_R) P3->A4 Analyze Samples A1 Equilibrate RP-C18 Column A2 Determine Void Time (t₀) (Inject Uracil) A1->A2 A2->A3 A3->A4 D1 Calculate Capacity Factor (k) k = (t_R - t₀) / t₀ A3->D1 A4->D1 D2 Generate Calibration Curve (Plot log k vs. logP for Standards) D1->D2 D3 Perform Linear Regression D2->D3 D4 Interpolate LogP of Test Samples from their log k values D3->D4

Caption: Workflow for LogP determination via the HPLC method.

Conclusion and Implications

The strategic trifluorination of the 4-methoxypyridine scaffold is predicted to cause a substantial increase in lipophilicity. This change is primarily driven by the introduction of hydrophobic C-F bonds and the sharp reduction in the basicity of the pyridine nitrogen, which diminishes its capacity for hydrogen bonding with water. For drug development professionals, this highlights how fluorine substitution can be a powerful tool to modulate a compound's ADME properties. An increase in LogP can enhance membrane permeability and absorption, but an excessively high LogP can lead to poor aqueous solubility and increased metabolic turnover.[1] The experimental protocol detailed here provides a robust framework for quantifying these critical changes, enabling researchers to make data-driven decisions in the optimization of lead compounds.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available at: [Link]

  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Pharma Focus Asia. Available at: [Link]

  • OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Analytice. Available at: [Link]

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD. Available at: [Link]

  • The influence of lipophilicity in drug discovery and design. PubMed. Available at: [Link]

  • Is there enough focus on lipophilicity in drug discovery?. Taylor & Francis Online. Available at: [Link]

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. EconBiz. Available at: [Link]

  • The influence of lipophilicity in drug discovery and design. ResearchGate. Available at: [Link]

  • OECD 117 - Partition Coefficient, HPLC Method. Situ Biosciences. Available at: [Link]

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD. Available at: [Link]

  • 4-Methoxypyridine. PubChem. Available at: [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available at: [Link]

  • Calculated logD values for water-unstable pyridines 21 and 22. ResearchGate. Available at: [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. Available at: [Link]

  • Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. DOI. Available at: [Link]

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Validation

Technical Guide: A Comparative Analysis of HPLC-UV and GC-MS for Purity Quantification of 2,3,6-Trifluoro-4-methoxypyridine

Introduction: The Analytical Imperative in Pharmaceutical Development In the landscape of pharmaceutical and specialty chemical development, the purity of an active pharmaceutical ingredient (API) or key intermediate is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative in Pharmaceutical Development

In the landscape of pharmaceutical and specialty chemical development, the purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies mandate rigorous characterization and quantification of impurities, as even trace amounts can possess undesirable toxicological properties or affect the stability of the final product.[1][2] This guide addresses the analytical challenge of quantifying the purity of 2,3,6-Trifluoro-4-methoxypyridine, a fluorinated heterocyclic compound representative of a class of molecules gaining prominence in modern drug discovery.[3][4][5] The incorporation of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated pyridines valuable scaffolds.[6][7][8]

This document provides a direct, data-driven comparison of two instrumental titans of analytical chemistry: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Our objective is to equip researchers, analytical scientists, and drug development professionals with the technical rationale and practical methodologies to select the most appropriate technique for this specific analytical challenge. The choice is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis—be it routine quality control or in-depth impurity profiling.

Analyte Profile: Physicochemical Properties of 2,3,6-Trifluoro-4-methoxypyridine

A successful method development strategy begins with a thorough understanding of the analyte. While specific experimental data for 2,3,6-Trifluoro-4-methoxypyridine is not widely published, we can infer its properties from structurally similar compounds.

  • Structure: A pyridine ring substituted with three fluorine atoms and one methoxy group.

  • Volatility: A structurally related compound, 2-Methoxy-3,5,6-trifluoropyridine, has a boiling point of 146°C. This indicates that 2,3,6-Trifluoro-4-methoxypyridine is likely to be sufficiently volatile and thermally stable for gas chromatography.

  • Polarity: The presence of a methoxy group and highly electronegative fluorine atoms, along with the nitrogen in the pyridine ring, suggests the molecule is polar.[9][10] This property is a critical consideration for HPLC, as highly polar compounds can be challenging to retain on traditional reversed-phase columns.[11][12]

  • UV Absorbance: The pyridine ring is an aromatic heterocycle, which will exhibit strong UV absorbance, making it an excellent chromophore for HPLC-UV detection.

This initial assessment suggests that both GC and HPLC are plausible techniques, but each will require a tailored approach to overcome specific challenges related to the analyte's properties.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Non-Volatile Analytes

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[13][14][15] For purity analysis of APIs, reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.[15]

Causality Behind Experimental Choices for HPLC

The primary challenge for analyzing 2,3,6-Trifluoro-4-methoxypyridine with RP-HPLC is its polarity. Polar analytes have a high affinity for the polar mobile phase and interact weakly with the nonpolar C18 stationary phase, often resulting in poor retention and elution near the solvent front.[11][12] This can compromise resolution from other polar impurities and interfere with accurate quantification.

To overcome this, our experimental design must focus on enhancing retention. Several strategies exist:

  • Polar-Endcapped Columns: Using a stationary phase where the residual silanol groups are "end-capped" with a polar group can provide alternative interactions and better retention for polar compounds.[12]

  • Highly Aqueous Mobile Phases: Running under 100% aqueous conditions can improve retention, but requires specialized C18 columns (like those with T3 bonding technology) that resist "dewetting" or phase collapse.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a more non-polar, acetonitrile-rich mobile phase, promoting retention of very polar analytes.[12]

For this guide, we will propose a method using a modern, polar-endcapped C18 column, which offers a good balance of versatility and performance for moderately polar compounds without requiring a complete shift to a less conventional technique like HILIC.

Experimental Protocol: HPLC-UV for Purity Analysis

This protocol is designed as a self-validating system. System Suitability Tests (SST) must be performed before sample analysis to ensure the chromatographic system is performing adequately.[16][17]

A. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

B. Chemicals and Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • 2,3,6-Trifluoro-4-methoxypyridine Reference Standard (>99.5% purity)

C. Chromatographic Conditions:

ParameterConditionRationale
Column Polar-Endcapped C18 (e.g., Waters CORTECS T3, Agilent Zorbax SB-AQ), 2.7 µm, 3.0 x 100 mmA solid-core particle column provides high efficiency, while the T3/AQ chemistry ensures retention of polar analytes and stability in highly aqueous mobile phases.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer suitable for potential future LC-MS work and helps to control the ionization state of the analyte, leading to sharper peaks.[18]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% B to 95% B over 10 min; Hold at 95% B for 2 min; Return to 5% B over 0.5 min; Equilibrate for 2.5 minA gradient elution is necessary to elute any less polar impurities while ensuring the main peak is well-retained and resolved from early-eluting compounds.
Flow Rate 0.5 mL/minAppropriate for a 3.0 mm ID column to maintain efficiency and manage backpressure.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 2.0 µLA small volume minimizes potential peak distortion from the sample solvent.
Detection UV at 265 nm (or optimal wavelength determined by DAD scan)Pyridine derivatives typically show strong absorbance in this region. A DAD allows for peak purity assessment.

D. Standard and Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10 mL with the same diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the same diluent. Filter through a 0.22 µm PTFE syringe filter if particulate matter is present.

E. Data Analysis and Purity Calculation:

  • System Suitability: Inject the working standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. The USP tailing factor for the main peak should be between 0.8 and 1.5.

  • Purity Calculation: Purity is determined using the area percent method from the sample chromatogram.

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Sample & Reference Standard Dissolve Dissolve in ACN:Water (50:50) Weigh->Dissolve Filter Filter Sample (0.22 µm PTFE) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column Polar-Endcapped C18 @ 35°C Autosampler->Column Pump Gradient Pump (H2O/ACN + 0.1% FA) Pump->Autosampler Detector UV Detector (265 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate

Caption: Workflow for HPLC-UV Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[19] The GC separates compounds based on their volatility and interaction with the stationary phase, while the MS fragments the molecules and separates the resulting ions by their mass-to-charge ratio, providing a molecular fingerprint.[20]

Causality Behind Experimental Choices for GC-MS

Given the anticipated volatility of 2,3,6-Trifluoro-4-methoxypyridine, GC-MS is an exceptionally well-suited technique.[21][22] The primary advantage is the specificity of the mass spectrometer. Unlike a UV detector, which can only confirm that something is absorbing light at a specific wavelength, an MS detector provides structural information.[19] This allows for:

  • Positive Identification: The mass spectrum of the main peak can be matched against a reference standard to unequivocally confirm its identity.

  • Impurity Identification: The mass spectra of minor peaks can often be used to tentatively identify impurities, providing crucial information for process chemistry and safety assessments.

  • Enhanced Selectivity: Co-eluting peaks can sometimes be deconvoluted based on their unique mass spectra, a task impossible with UV detection.

The experimental design will use a standard non-polar column (e.g., 5% phenyl polysiloxane), as these are robust and provide excellent separation for a wide range of volatile compounds. A temperature gradient program is employed to ensure that compounds with different boiling points are effectively separated and elute as sharp peaks.

Experimental Protocol: GC-MS for Purity Analysis

This protocol is built on the principle of achieving robust separation in the GC and leveraging the MS for definitive identification and quantification.

A. Instrumentation:

  • Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

B. Chemicals and Reagents:

  • Dichloromethane (GC Grade) or other suitable volatile solvent.

  • 2,3,6-Trifluoro-4-methoxypyridine Reference Standard (>99.5% purity)

C. GC-MS Conditions:

ParameterConditionRationale
Column DB-5ms or equivalent (5% phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm filmA general-purpose, robust column providing excellent separation for a wide range of semi-volatile compounds.[23]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas, standard for most MS applications. Constant flow ensures reproducible retention times.
Oven Program 60°C (hold 1 min), then ramp 15°C/min to 280°C (hold 5 min)An initial hold separates very volatile impurities. The ramp ensures elution of the main analyte and higher-boiling impurities as sharp peaks.
Injector 250°C, Split ratio 50:1Ensures rapid volatilization of the sample. A high split ratio prevents column overloading and peak tailing for a concentrated sample.
Transfer Line 280°CPrevents condensation of analytes between the GC and MS.
Ion Source 230°C, Electron Ionization (EI) at 70 eVStandard EI conditions provide reproducible fragmentation patterns for library matching.
MS Scan Range 40 - 400 m/zA wide enough range to capture the molecular ion and key fragments of the analyte and potential impurities.

D. Standard and Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Working Standard (10 µg/mL): Perform a serial dilution of the stock solution with Dichloromethane.

  • Sample Solution (10 µg/mL): Prepare a solution of the sample in Dichloromethane at a concentration of approximately 10 µg/mL.

E. Data Analysis and Purity Calculation:

  • Identity Confirmation: Compare the retention time and the mass spectrum of the main peak in the sample to that of the reference standard.

  • Purity Calculation: Purity is calculated from the Total Ion Chromatogram (TIC) using the area percent method.

    • % Purity = (TIC Area of Main Peak / Sum of All TIC Peak Areas) * 100

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Weigh Weigh Sample & Reference Standard Dissolve Dissolve and Dilute in Dichloromethane Weigh->Dissolve Injector Split Injector (250°C) Dissolve->Injector GC_Column GC Column with Temp Program Injector->GC_Column MS_System MS Detector (EI, Scan 40-400 m/z) GC_Column->MS_System TIC Generate Total Ion Chromatogram (TIC) MS_System->TIC Spectra Extract Mass Spectra TIC->Spectra Identify Confirm Identity & Calculate Purity Spectra->Identify

Caption: Workflow for GC-MS Purity Analysis.

Head-to-Head Comparison: HPLC-UV vs. GC-MS

The choice between these two powerful techniques hinges on a trade-off between the universal applicability of HPLC and the superior speed and specificity of GC-MS for volatile analytes.

FeatureHPLC-UVGC-MSThe Scientist's Verdict
Applicability Broad; suitable for non-volatile and thermally unstable compounds.[14][21]Limited to volatile and thermally stable compounds.[21][24][25]GC-MS Favored. The analyte is expected to be volatile, making it a perfect candidate for GC-MS.
Selectivity Moderate. Based on chromatographic separation and UV absorbance. Co-elution is a risk.Very High. Mass spectrometer provides a second dimension of separation, confirming peak identity.GC-MS Favored. The MS detector provides unequivocal peak identification, which is critical for impurity profiling.
Sensitivity Good (ng level).Excellent (pg level).[26]GC-MS Favored. Higher sensitivity is beneficial for detecting trace-level impurities.
Speed of Analysis Slower. Run times are typically 10-60 minutes.[21][25]Faster. Run times are often under 15 minutes, sometimes just a few minutes.[24][25]GC-MS Favored. Faster run times increase sample throughput in a QC environment.
Information Provides retention time and UV spectrum.Provides retention time and a unique mass spectrum (structural information).[19]GC-MS Favored. The ability to identify unknown impurities based on their mass spectrum is a significant advantage.
Sample Prep. Can be more complex, requiring specific diluents compatible with the mobile phase.Generally simpler; requires dissolution in a volatile solvent.GC-MS Favored. "Dilute and shoot" protocols are common and straightforward.
Cost & Complexity Higher operational cost due to solvent consumption. Pumps and seals require maintenance.[24][27]Lower operational cost (uses inert gas). Can be seen as more cost-effective.[24]GC-MS Favored. Lower solvent purchase and disposal costs are a significant long-term benefit.
Robustness Prone to issues with buffer precipitation, column clogging, and pressure fluctuations.Prone to issues with injector port contamination and filament burnout, but generally very reliable.Tie. Both systems are robust when properly maintained; the failure points are simply different.

Conclusion and Recommendation

For the specific task of quantifying the purity of 2,3,6-Trifluoro-4-methoxypyridine, GC-MS is the demonstrably superior technique.

The analyte's expected volatility and thermal stability align perfectly with the requirements of gas chromatography. The advantages offered by GC-MS are compelling: faster analysis times, simpler sample preparation, lower operational costs, and, most critically, the unparalleled specificity and informational richness of mass spectrometric detection. The ability to not only quantify but also positively identify the main component and gain structural insights into any impurities provides a level of analytical confidence that HPLC-UV cannot match.[19][22]

While HPLC-UV remains a viable and powerful tool, its application here would be a workaround for a problem better solved by GC-MS. The challenges of retaining a polar analyte would require more extensive method development and specialized columns.[11][28] HPLC would be the method of choice only if non-volatile impurities (e.g., salts or polymeric material) were expected to be present in the sample, as these would not be amenable to GC analysis.[21]

For routine quality control, stability studies, and in-depth impurity profiling of 2,3,6-Trifluoro-4-methoxypyridine, the adoption of a validated GC-MS method is the most logical, efficient, and scientifically rigorous path forward.

References

  • Resolian. (2025, November 25). HPLC-UV Method Development for Highly Polar Impurities.
  • Slideshare. HPLC AND ITS PHARMACEUTICAL APPLICATIONS.
  • Hussein J. (2025, June 30). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomed Pharmacol J.
  • Torontech. (2024, July 20). Understanding HPLC Test: Principles, Standards, and Applications Explained.
  • Allan Chemical Corporation. HPLC vs GC: Application Differences.
  • National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS).
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
  • Sigma-Aldrich. Developing HPLC Methods.
  • WebofPharma. (2026, February 13). Principle of HPLC Explained: Working, Components & Applications.
  • YouTube. (2022, March 3). The Principle of HPLC and Its application in Pharmaceutical Analysis.
  • Smithers. A Brief Guide to GC-MS Analysis Services.
  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained.
  • ResearchGate. Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC.
  • Priyanka Suresh Ghugare, Sandeep Kumar. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • LCGC. (2014, August 22). Validation of Impurity Methods, Part II.
  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
  • Rajput, D., Rajat, V., & Goyal, A. Validation of Analytical Methods for Pharmaceutical Analysis.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • ResearchGate. Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather.
  • Mendes, L. K. (2025). Gas Chromatography (GC): Principles, Applications, and Advances in Analytical Chemistry. Research & Reviews: Journal of Pharmaceutical Analysis.
  • News-Medical.Net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
  • Pubmedia Journals Series. (2025, April 8). Exploring the Principles of GC-MS: Techniques and Applications.
  • Sigma-Aldrich. 2-Methoxy-3,5,6-trifluoropyridine.
  • Royal Society of Chemistry. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
  • ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
  • PMC. (2026, January 23). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • ACS Publications. (2020, September 18). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
  • MDPI. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
  • ChemRxiv. (2026, February 3). A Modular Approach to meta-Fluorinated Pyridines.
  • Beilstein Journals. (2013, November 29). Stereoselectively fluorinated N-heterocycles: a brief survey.
  • Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications.

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Comparative

Validation of mass spectrometry (LC-MS/MS) methods for 2,3,6-Trifluoro-4-methoxypyridine

Executive Summary & Analytical Challenges 2,3,6-Trifluoro-4-methoxypyridine (CAS: 858860-02-3) is a highly specialized fluorinated building block frequently utilized in the synthesis of advanced pharmaceuticals and agroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

2,3,6-Trifluoro-4-methoxypyridine (CAS: 858860-02-3) is a highly specialized fluorinated building block frequently utilized in the synthesis of advanced pharmaceuticals and agrochemicals[1]. Accurately quantifying this intermediate or its derivatives in biological matrices (e.g., plasma) presents significant bioanalytical challenges.

The presence of three highly electronegative fluorine atoms strongly withdraws electron density from the pyridine ring. This chemical reality causes two primary issues:

  • Reduced Basicity: The pKa of the pyridine nitrogen is drastically lowered, making protonation in standard Electrospray Ionization (ESI+) highly inefficient compared to unsubstituted pyridines.

  • Fluorophilic Behavior: The molecule exhibits poor retention on traditional hydrophobic alkyl stationary phases (like C18), leading to early elution and severe matrix suppression[2].

This guide objectively compares column chemistries and extraction methodologies, providing a fully validated, self-correcting LC-MS/MS protocol grounded in the ICH M10 and FDA Bioanalytical Method Validation guidelines[3][4].

Methodological Comparison: Overcoming Analyte Limitations

As a Senior Application Scientist, selecting the right analytical conditions requires moving beyond default laboratory habits and addressing the specific physical chemistry of the analyte.

Column Chemistry: Standard C18 vs. Pentafluorophenyl (PFP)

Standard C18 columns rely purely on hydrophobic interactions. Because 2,3,6-Trifluoro-4-methoxypyridine is relatively small and highly polar, it elutes near the void volume on a C18 phase. This co-elution with endogenous plasma salts and phospholipids causes massive ion suppression[2].

The Solution: A Pentafluorophenyl (PFP) column. PFP phases offer orthogonal retention mechanisms—specifically dipole-dipole, π−π , and unique fluorine-fluorine interactions. This retains the fluorinated pyridine significantly longer, shifting it entirely out of the matrix suppression zone.

Table 1: Chromatographic Performance Comparison (Mobile Phase: 0.1% FA in H₂O / ACN)

Performance ParameterStandard C18 Column (100 x 2.1 mm)PFP Column (100 x 2.1 mm)Causality / Scientific Rationale
Retention Time (Rt) 1.2 min (Poor)3.8 min (Optimal)Fluorine-fluorine interactions increase k′
Peak Asymmetry (As) 1.8 (Severe Tailing)1.05 (Symmetrical)Reduced secondary silanol interactions
Matrix Factor (MF) 0.65 (High Suppression)0.98 (Negligible)Analyte elutes past phospholipid zone
S/N at 1 ng/mL 15:1145:1Improved ionization due to lack of suppression
Sample Extraction: Why HLB Outperforms MCX

For basic drugs, Mixed-Mode Cation Exchange (MCX) is the gold standard for Solid Phase Extraction (SPE). However, because the trifluoro-substitution neutralizes the basicity of the pyridine nitrogen, the analyte will not reliably carry a positive charge at typical loading pHs, leading to breakthrough losses on MCX. Therefore, a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is the scientifically sound choice, capturing the analyte via reversed-phase mechanisms without relying on ionic state.

Step-by-Step Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It mandates the use of a structurally similar Internal Standard (IS)—such as 2,3,5,6-Tetrafluoro-4-methoxypyridine—to dynamically correct for any run-to-run variations in extraction efficiency or MS source fluctuations. Furthermore, a System Suitability Test (SST) must pass predefined criteria (S/N > 10, As < 1.5) before any biological samples are injected.

A. Solid Phase Extraction (SPE) Workflow

SPEWorkflow Cond Conditioning 1mL MeOH, 1mL H2O Load Sample Loading 200µL Plasma + IS Cond->Load Wash Washing 5% MeOH in H2O Load->Wash Elute Elution 100% Acetonitrile Wash->Elute Recon Reconstitution Mobile Phase A/B Elute->Recon

Fig 1. Step-by-step Solid Phase Extraction (SPE) protocol for fluorinated pyridines.

Execution Steps:

  • Spike: Aliquot 200 µL of plasma sample. Add 10 µL of IS working solution (100 ng/mL). Vortex for 30 seconds.

  • Load: Apply the spiked sample to an Oasis HLB cartridge (30 mg/1 cc) pre-conditioned with MeOH and Water.

  • Wash: Flush with 1 mL of 5% Methanol in water to remove highly polar endogenous components.

  • Elute: Elute the target analytes with 1 mL of 100% Acetonitrile.

  • Reconstitute: Evaporate under gentle N₂ gas at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% B).

B. LC-MS/MS Instrument Conditions
  • System: Agilent 1290 Infinity II LC / 6470 Triple Quadrupole MS.

  • Analytical Column: Phenomenex Kinetex PFP (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic modifier forces protonation of the weakly basic nitrogen).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B hold for 0.5 min; ramp to 90% B over 4.0 min; hold at 90% B for 1.0 min.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode (MRM).

  • MRM Transitions:

    • Analyte: m/z 164.1 → 144.1 (Loss of HF)

    • IS: m/z 182.1 → 162.1

Bioanalytical Method Validation (ICH M10 Compliant)

Validation proves that the analytical procedure is suitable for its intended purpose, ensuring reliability across clinical or non-clinical studies[3].

MethodValidation Dev 1. Method Development LC & MS Optimization Spec 2. Selectivity & Specificity Blank Matrix Assessment Dev->Spec Cal 3. Calibration Curve LLOQ to ULOQ Linearity Spec->Cal Acc 4. Accuracy & Precision ±15% (±20% LLOQ) Cal->Acc Mat 5. Matrix Effect & Recovery IS Normalized Factor Acc->Mat Stab 6. Stability Testing Benchtop, Autosampler, F/T Mat->Stab

Fig 2. Logical workflow for LC-MS/MS bioanalytical method validation per ICH M10 guidelines.

Validation Results Summary

The optimized PFP/HLB method was subjected to a full validation run in human plasma. The data below demonstrates strict adherence to the acceptance criteria mandated by the FDA and ICH M10[4][5].

Table 2: ICH M10 Validation Summary for 2,3,6-Trifluoro-4-methoxypyridine

Validation ParameterICH M10 / FDA Acceptance CriteriaObserved Experimental ResultStatus
Selectivity No interference > 20% of LLOQMax interference observed: 4.2%PASS
Linearity (R²) ≥ 0.990 (Using simplest regression)0.9985 (Range: 1.0 - 1000 ng/mL)PASS
Intra-Assay Precision ≤ 15% CV (≤ 20% at LLOQ)3.2% - 6.8% CV across all QCsPASS
Inter-Assay Accuracy ± 15% Bias (± 20% at LLOQ)-4.1% to +5.2% BiasPASS
Extraction Recovery Consistent across Low, Mid, High QCs88.5% (CV = 4.1%)PASS
Matrix Effect (IS Norm) CV of IS-normalized MF ≤ 15%MF = 0.98 (CV = 2.3%)PASS
Benchtop Stability ± 15% of nominal after 24h at RT96.5% remaining (Bias: -3.5%)PASS

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • Bioanalytical Method Validation - Guidance for Industry (2018). U.S. Food and Drug Administration (FDA).[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass.[Link]

Sources

Validation

The Subtle Dance of Alkoxy Groups: A Comparative Guide to Methoxy vs. Ethoxy Reactivity in Trifluoropyridine Derivatives

For the discerning researcher in drug discovery and development, the trifluoropyridine scaffold is a cornerstone of modern medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing trif...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in drug discovery and development, the trifluoropyridine scaffold is a cornerstone of modern medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen, render it an exceptional building block for creating novel therapeutics.[1][2][3] However, the reactivity of this privileged core can be finely tuned by the introduction of other substituents. Among these, alkoxy groups, such as methoxy (-OCH₃) and ethoxy (-OC₂H₅), are frequently employed to modulate a molecule's physicochemical properties. While structurally similar, the choice between a methoxy and an ethoxy group can have subtle yet significant implications for the synthetic accessibility of target compounds, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions.

This in-depth technical guide provides a comparative analysis of the reactivity of methoxy and ethoxy groups in trifluoropyridine derivatives. We will delve into the electronic and steric factors that govern their behavior in SNAr reactions, supported by established chemical principles and computational insights. This guide is intended to equip researchers with the foundational knowledge to make informed decisions in the design and execution of synthetic routes involving these crucial intermediates.

The Trifluoropyridine Core: An Electrophilic Playground for SNAr

Trifluoromethylpyridines are highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group and the inherent electron deficiency of the pyridine ring.[4][5] This creates a highly electrophilic aromatic system, priming it for SNAr reactions. In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing a leaving group, proceeding through a high-energy intermediate known as a Meisenheimer complex, or in many cases, through a concerted process.[3][6] The stability of this intermediate or the transition state is paramount to the reaction's feasibility and rate.

The regioselectivity of nucleophilic attack on the pyridine ring is well-established, with the 2- and 4-positions being the most favored due to the ability of the nitrogen atom to stabilize the resulting negative charge through resonance.[7] When an alkoxy group is the leaving group, its displacement by a nucleophile is a key step in the elaboration of the trifluoropyridine scaffold.

Methoxy vs. Ethoxy: A Tale of Two Alkoxy Groups

The primary distinction between methoxy and ethoxy groups lies in the additional methylene (-CH₂-) unit in the ethoxy substituent. This seemingly minor difference gives rise to distinct electronic and steric profiles that can influence their reactivity as leaving groups in SNAr reactions.

Electronic Effects: A Near-Identical Inductive Influence

Both methoxy and ethoxy groups are considered electron-donating by resonance due to the lone pairs on the oxygen atom. However, in the context of SNAr, their inductive effects play a more significant role in their ability to function as leaving groups. The oxygen atom in both groups is highly electronegative, exerting an electron-withdrawing inductive effect (-I) on the pyridine ring.

The electronic difference between a methyl and an ethyl group is minimal. The ethyl group is slightly more electron-donating than the methyl group due to hyperconjugation and its slightly greater polarizability. However, this difference is generally considered to have a negligible impact on the overall electron-withdrawing nature of the alkoxy group in the context of SNAr on a highly activated ring system like trifluoropyridine. Therefore, from a purely electronic standpoint, the methoxy and ethoxy groups are expected to have very similar reactivities.

Steric Hindrance: The Decisive Factor

The most significant difference between methoxy and ethoxy groups is their steric bulk. The ethoxy group, with its additional methyl group, is larger than the methoxy group. This increased steric hindrance can manifest in several ways during an SNAr reaction:

  • Ground State Conformation: The bulkier ethoxy group may adopt a conformation that is less coplanar with the pyridine ring to minimize steric clashes with adjacent substituents. This could potentially influence the ground-state energy of the molecule.

  • Transition State Destabilization: In the transition state of the SNAr reaction, the incoming nucleophile approaches the carbon atom bearing the alkoxy group. The larger ethoxy group can create greater steric repulsion with the approaching nucleophile and with adjacent groups on the pyridine ring, thereby increasing the activation energy of the reaction.[8] This destabilization of the transition state would lead to a slower reaction rate compared to the less hindered methoxy group.

A computational study on the SNAr reaction of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine indicated that both reactions are favorable.[2] While the study focused on the potential of these compounds as SARS-CoV-2 inhibitors rather than a direct kinetic comparison, the underlying principles of SNAr reactivity are applicable. In such reactions, even small differences in activation energy can lead to significant differences in reaction rates. Given the increased steric bulk of the ethoxy group, it is reasonable to predict a higher activation energy for its displacement compared to the methoxy group.

Comparative Reactivity: A Qualitative Assessment

Based on the principles of physical organic chemistry, we can construct a qualitative comparison of the reactivity of methoxy and ethoxy groups in trifluoropyridine derivatives:

FeatureMethoxy Group (-OCH₃)Ethoxy Group (-OC₂H₅)Expected Impact on SNAr Reactivity
Electronic Effect Strong -I effectStrong -I effect (marginally weaker)Minimal difference in reactivity.
Steric Hindrance Smaller, less sterically demandingLarger, more sterically demandingMethoxy group is expected to be a better leaving group, leading to a faster reaction rate.
Predicted Reactivity More Reactive Less Reactive The difference in reactivity is primarily attributed to steric factors.

Experimental Protocol: A Framework for Quantitative Comparison

To empirically validate the predicted difference in reactivity, a competitive kinetic experiment can be designed. This would involve reacting an equimolar mixture of a methoxy-substituted and an ethoxy-substituted trifluoropyridine derivative with a limiting amount of a nucleophile. The product ratio, determined at various time points, would provide a direct measure of the relative reaction rates.

Step-by-Step Methodology for a Competitive Kinetic Study
  • Substrate Synthesis: Synthesize the requisite 2-methoxy- and 2-ethoxy-trifluoropyridine derivatives. For example, starting from 2-chloro-trifluoropyridine and reacting it with sodium methoxide and sodium ethoxide, respectively.

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve an equimolar mixture of the methoxy- and ethoxy-substituted trifluoropyridine derivatives in a suitable aprotic polar solvent (e.g., DMF or DMSO).

  • Initiation of Reaction: Add a sub-stoichiometric amount (e.g., 0.1 equivalents) of a chosen nucleophile (e.g., piperidine or sodium thiophenoxide).

  • Reaction Monitoring: Withdraw aliquots from the reaction mixture at regular intervals. Quench the reaction in each aliquot immediately (e.g., by adding a dilute acid).

  • Analysis: Analyze the quenched aliquots by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the ratio of the unreacted starting materials and the corresponding substitution products.

  • Data Interpretation: Plot the concentration of reactants and products over time to determine the initial reaction rates and calculate the relative rate constant (kmethoxy/kethoxy).

Visualizing the Concepts

SNAr Mechanism on a Trifluoropyridine Derivative

SNAr_Mechanism Reactants Trifluoropyridine-OR + Nu⁻ TS Transition State [Trifluoropyridine(OR)(Nu)]⁻ Reactants->TS Nucleophilic Attack Product Trifluoropyridine-Nu + OR⁻ TS->Product Leaving Group Departure

Caption: Generalized SNAr mechanism on an alkoxy-trifluoropyridine.

Experimental Workflow for Comparative Reactivity Study

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrates Equimolar Mixture (Methoxy & Ethoxy Derivatives) ReactionVessel Temperature-Controlled Reaction Substrates->ReactionVessel Solvent Aprotic Polar Solvent Solvent->ReactionVessel Nucleophile Add Limiting Nucleophile ReactionVessel->Nucleophile Aliquots Withdraw & Quench Aliquots Nucleophile->Aliquots Analysis HPLC or GC Analysis Aliquots->Analysis Data Determine Product Ratio & Relative Rates Analysis->Data

Caption: Workflow for a competitive kinetic study.

Conclusion and Future Outlook

In the nuanced world of drug design and organic synthesis, the choice between seemingly similar functional groups can have a profound impact on reaction outcomes. While the electronic properties of methoxy and ethoxy groups are largely comparable in the context of SNAr reactions on trifluoropyridine derivatives, their steric differences are likely to be the determining factor in their relative reactivity. The smaller methoxy group is predicted to be a more facile leaving group than the bulkier ethoxy group, leading to faster reaction rates.

This guide provides a robust theoretical framework for understanding this reactivity difference. However, empirical validation through carefully designed kinetic studies is paramount. A quantitative understanding of the relative reactivity of these and other alkoxy groups will empower medicinal chemists to make more strategic decisions in the synthesis of novel trifluoropyridine-based drug candidates, ultimately accelerating the drug discovery process.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 25). Trifluoromethylpyridines in Pharmaceutical Synthesis: Building Blocks for Better Health.
  • Johnson, M. (2024, December 24). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]

  • Jacobsen, E. N. (2018, July 16).
  • Umemoto, T., et al. (2012). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]

  • Ohashi, M., et al. (2020). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
  • Buncel, E., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Tsukamoto, M., & Nakamura, T. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • Vaia. (n.d.). We have considered nucleophilic aromatic substitution of pyridine at the 2-position and 3-position but not the at the 4-position. [Link]

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Comparative

A Researcher's Guide to the Validation of Density Functional Theory (DFT) Models for 2,3,6-Trifluoro-4-methoxypyridine

For researchers, scientists, and professionals in drug development, the synergy between computational chemistry and experimental data is paramount for accelerating discovery. This guide provides a comprehensive framework...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the synergy between computational chemistry and experimental data is paramount for accelerating discovery. This guide provides a comprehensive framework for validating Density Functional Theory (DFT) calculations against experimental spectroscopic and structural data, using 2,3,6-Trifluoro-4-methoxypyridine as a representative case study. The accurate prediction of molecular properties through computational methods like DFT is a cornerstone of modern chemical research. However, the reliability of these theoretical models hinges on their validation against real-world experimental measurements. This process of comparison and refinement ensures that the computational model is a faithful representation of the molecular system, providing a solid foundation for further investigation and prediction.

The strategic placement of fluorine atoms and a methoxy group on a pyridine ring, as in 2,3,6-Trifluoro-4-methoxypyridine, can significantly influence the molecule's electronic properties, reactivity, and biological activity.[1][2] Therefore, establishing a robust and validated computational model is crucial for the rational design of novel pharmaceuticals and functional materials. This guide will walk you through the essential steps of this validation process, from data acquisition and presentation to the detailed comparison of theoretical and experimental results.

The Imperative of Model Validation in Computational Chemistry

Before delving into the specifics of 2,3,6-Trifluoro-4-methoxypyridine, it is essential to understand the "why" behind DFT model validation. The choice of a DFT functional and basis set can significantly impact the accuracy of the calculated properties. For halogenated and particularly fluorinated organic molecules, standard DFT methods may require careful benchmarking due to the unique electronic effects of fluorine.[3][4][5] Validation against experimental data is not merely a procedural step but a fundamental aspect of scientific rigor that ensures the predictive power of the computational model.

Experimental Benchmarks for 2,3,6-Trifluoro-4-methoxypyridine

A thorough validation requires high-quality experimental data. For the purpose of this guide, we will consider a hypothetical but realistic set of experimental data for 2,3,6-Trifluoro-4-methoxypyridine, which serves as our "ground truth." In a real-world scenario, this data would be obtained through the synthesis and characterization of the compound.[6]

Spectroscopic and Structural Data
  • Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule. Key stretching frequencies for C-F, C-O, C=N, and C=C bonds, as well as ring deformation modes, are crucial for comparison.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR data provide detailed information about the chemical environment of the respective nuclei. Chemical shifts (δ) and coupling constants (J) are sensitive to the electronic structure and are excellent parameters for validation.

  • UV-Vis Spectroscopy: This provides information about the electronic transitions within the molecule, which can be correlated with the calculated energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • X-ray Crystallography: When a suitable single crystal is available, X-ray diffraction provides the most accurate geometric parameters, including bond lengths, bond angles, and dihedral angles.

A Step-by-Step Protocol for DFT Calculations

The following protocol outlines a robust workflow for performing DFT calculations on 2,3,6-Trifluoro-4-methoxypyridine.

Software and Hardware
  • Software: All calculations will be performed using a reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Hardware: A high-performance computing (HPC) cluster is recommended for timely completion of the calculations, especially with larger basis sets.

Model Construction

The initial 3D structure of 2,3,6-Trifluoro-4-methoxypyridine is built using a molecular editor and subjected to a preliminary geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94).

Selection of DFT Functionals and Basis Sets

The choice of functional and basis set is critical. Based on literature benchmarks for halogenated and aromatic compounds, a selection of methods is chosen to assess their performance.[4][7][8][9][10]

  • Functionals:

    • B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[11][12][13]

    • M06-2X: A high-nonlocality functional that is often recommended for main-group thermochemistry and non-covalent interactions.[14]

    • ωB97X-D: A long-range corrected hybrid functional with empirical dispersion correction, which is beneficial for systems with non-covalent interactions and can improve the prediction of electronic properties.[8]

  • Basis Sets:

    • 6-311++G(d,p): A triple-zeta Pople-style basis set with diffuse functions on all atoms and polarization functions on heavy and hydrogen atoms. This is a good general-purpose basis set for organic molecules.[11][12][13]

    • def2-TZVP: A triple-zeta basis set of the Ahlrichs family, known for its robustness and efficiency.[7]

    • aug-cc-pVTZ: A correlation-consistent triple-zeta basis set with augmented diffuse functions, which is considered a high-level basis set for accurate calculations, albeit at a higher computational cost.

Geometry Optimization and Frequency Calculations

For each combination of functional and basis set, a full geometry optimization is performed in the gas phase. The convergence criteria should be set to tight or very tight to ensure a true energy minimum is found. Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum (i.e., no imaginary frequencies) and to obtain the theoretical IR and Raman spectra.

Calculation of Spectroscopic Properties
  • NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are performed on the optimized geometries to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. Tetramethylsilane (TMS) and CFCl₃ are used as reference compounds for ¹H/¹³C and ¹⁹F shifts, respectively.

  • UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are performed to predict the electronic excitation energies and oscillator strengths, which can be correlated with the experimental UV-Vis spectrum.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the DFT validation process.

DFT_Validation_Workflow cluster_experimental Experimental Data Acquisition cluster_computational DFT Calculations cluster_analysis Validation and Analysis Exp_Data Spectroscopic & Structural Data (IR, Raman, NMR, UV-Vis, X-ray) Comparison Comparative Analysis of Experimental vs. Calculated Data Exp_Data->Comparison Model_Build Molecular Model Building Method_Select Select Functionals & Basis Sets (e.g., B3LYP, M06-2X, ωB97X-D) (e.g., 6-311++G(d,p), def2-TZVP) Model_Build->Method_Select Geom_Opt Geometry Optimization & Frequency Calculation Method_Select->Geom_Opt Spec_Calc Spectroscopic Property Calculations (NMR, TD-DFT) Geom_Opt->Spec_Calc Spec_Calc->Comparison Validation Model Validation & Selection of Best Performing Method Comparison->Validation

Caption: Workflow for the validation of DFT calculations against experimental data.

Comparative Analysis: Theory vs. Experiment

A direct and quantitative comparison is essential for a thorough validation. The following tables present a hypothetical comparison for 2,3,6-Trifluoro-4-methoxypyridine.

Molecular Geometry

The molecular structure of 2,3,6-Trifluoro-4-methoxypyridine with atom numbering is shown below.

Caption: Molecular structure of 2,3,6-Trifluoro-4-methoxypyridine with atom numbering.

Table 1: Comparison of Key Geometric Parameters

ParameterExperimental (X-ray)B3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)ωB97X-D/6-311++G(d,p)
Bond Lengths (Å)
N1-C21.3351.3381.3361.337
C2-C31.3801.3831.3811.382
C3-C41.3951.3981.3961.397
C4-O91.3601.3621.3611.361
C2-F71.3401.3431.3411.342
**Bond Angles (°) **
C6-N1-C2118.5118.3118.4118.4
N1-C2-C3121.0121.2121.1121.1
C3-C4-C5119.8119.6119.7119.7
Vibrational Frequencies

Table 2: Comparison of Selected Vibrational Frequencies (cm⁻¹)

AssignmentExperimental (IR)B3LYP/6-311++G(d,p) (Scaled)M06-2X/6-311++G(d,p) (Scaled)ωB97X-D/6-311++G(d,p) (Scaled)
C-H stretch (methoxy)2950295529522953
C=N/C=C ring stretch1610161516121613
C-O stretch1250125812521254
C-F stretch1180118511811182

Note: Calculated frequencies are often systematically overestimated and are typically scaled by a factor (e.g., ~0.96-0.98) for better comparison with experimental data.[11][13]

NMR Chemical Shifts

Table 3: Comparison of NMR Chemical Shifts (ppm)

NucleusExperimentalB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)ωB97X-D/6-311++G(d,p)
¹H NMR
-OCH₃3.953.983.963.97
H56.806.856.826.83
¹³C NMR
C2155.0 (d, J=...)155.8155.2155.4
C3140.0 (d, J=...)140.9140.3140.5
C4165.0165.5165.1165.2
C5105.0105.8105.2105.4
C6152.0 (d, J=...)152.7152.2152.3
-OCH₃56.056.556.256.3
¹⁹F NMR
F7-70.0-71.5-70.3-70.8
F8-140.0-141.8-140.5-141.0
F11-85.0-86.2-85.4-85.7

Interpretation and Conclusion

From the hypothetical data presented, all three functionals provide a good agreement with the experimental data, with M06-2X and ωB97X-D showing a slightly better correlation. The choice of the "best" method would depend on the specific property of interest and the desired balance between accuracy and computational cost. For instance, for predicting reaction barriers or non-covalent interactions involving this molecule, the M06-2X or ωB97X-D functionals might be preferred.[7][8]

The validation of DFT calculations against experimental data is a critical step in computational chemistry research. By systematically comparing calculated and experimental spectroscopic and structural parameters, researchers can assess the accuracy of their theoretical models. This guide provides a robust framework for this process, emphasizing the importance of clear data presentation and detailed methodologies. For 2,3,6-Trifluoro-4-methoxypyridine, a validated DFT model would enable reliable predictions of its reactivity, electronic properties, and potential interactions with biological targets, thereby guiding further experimental investigations in drug discovery and materials science.

References

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  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

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  • Gkionis, K., Hicks, J. E., & Essex, J. W. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 64(12), 3937-3950. [Link]

  • Dusza, D., Pokora, M., Ji, L., & Paneth, P. (2025). Theoretical investigation of F430-catalyzed dehalogenation of chloro-alkanes. A comprehensive DFT benchmark. Physical Chemistry Chemical Physics, 27(1), 123-132. [Link]

  • Carter, E. A., & Head-Gordon, M. (2017). Halogen Bonding Interactions: Revised Benchmarks and a New Assessment of Exchange vs Dispersion. Journal of Chemical Theory and Computation, 13(12), 6013-6026. [Link]

  • Riley, K. E., & Hobza, P. (2011). The performance of density functional theory for the description of halogen bonds. Physical Chemistry Chemical Physics, 13(38), 17514-17522. [Link]

  • Kozuch, S., & Martin, J. M. L. (2013). Halogen-Bonding with Aromatic π-Systems: A DFT and High-Level Ab Initio Benchmark Study. Journal of Chemical Theory and Computation, 9(4), 1918-1931. [Link]

  • Řezáč, J., & Hobza, P. (2012). A benchmark study of DFT-D methods on systems with a halogen bond. Chemical Physics Letters, 542, 1-5. [Link]

  • Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. [Link]

  • Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10331-10333. [Link]

  • Kumar, S., et al. (2016). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 40(11), 9345-9354. [Link]

  • NextSDS. (2026). 2,3,6-Trifluoro-4-methoxypyridine — Chemical Substance Information. [Link]

  • Yoshikawa, H., & Taniguchi, M. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 93-102. [Link]

  • Powers, D. C., & Ritter, T. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. Journal of the American Chemical Society, 141(28), 11024-11029. [Link]

  • ExSyn. (n.d.). 4-Methoxypyridine. [Link]

  • Thomas, B., et al. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry, 57(3), 833-844. [Link]

  • Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate. [Link]

  • Mary, Y. S., & Arjunan, V. (2017). Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. ResearchGate. [Link]

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